Tanzawaic acid B
Description
This compound is a natural product found in Penicillium citrinum and Penicillium with data available.
Structure
3D Structure
Properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S,2S,4aR,6S,8R,8aS)-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H26O2/c1-12-10-14(3)18-15(11-12)9-8-13(2)16(18)6-4-5-7-17(19)20/h4-9,12-16,18H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13-,14+,15-,16-,18-/m0/s1 |
InChI Key |
DUGGXGNWQZWAAS-RAJPTAFASA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]2[C@H](C1)C=C[C@@H]([C@@H]2/C=C/C=C/C(=O)O)C)C |
Canonical SMILES |
CC1CC(C2C(C1)C=CC(C2C=CC=CC(=O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Tanzawaic Acid B: A Fungal Polyketide with Therapeutic Potential
An In-depth Technical Guide on its Natural Source, Producing Organisms, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid B is a fungal polyketide that has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources and producing organisms of this compound, detailed methodologies for its isolation and characterization, and an exploration of its biosynthetic origins. The information is presented to support further research and development of this promising natural product.
Natural Source and Producing Organisms
This compound is a secondary metabolite produced by various fungal species, primarily belonging to the genus Penicillium. First isolated in the Tanzawa region of Japan, this compound and its analogues have since been identified from diverse ecological niches, including terrestrial and marine environments.
The primary producing organisms of this compound and its related compounds are various species of the fungus Penicillium. Strains of Penicillium that have been identified as producers of tanzawaic acids include Penicillium sp. GS1302, Penicillium citrinum, and Penicillium steckii[1][2]. Additionally, a marine-derived isolate of Penicillium sp. (SF-6013) and a deep-sea-derived Penicillium species have been shown to produce this compound and other derivatives[3]. The identification of these producing organisms has been confirmed through molecular biology techniques, such as the analysis of ribosomal RNA (rRNA) gene sequences.
The production of this compound is influenced by the culture conditions of the producing fungus. Different media, such as potato dextrose agar (PDA) and rice medium, have been successfully used for the cultivation of Penicillium species and subsequent isolation of these compounds. The fermentation time and other environmental factors also play a crucial role in the yield of this compound.
Isolation and Characterization of this compound
The isolation and purification of this compound from fungal cultures is a multi-step process that involves extraction and chromatographic techniques. The structural elucidation is then accomplished using a combination of spectroscopic methods.
Experimental Protocols
1. Fungal Cultivation and Extraction:
-
Organism: Penicillium sp. (e.g., P. steckii, P. citrinum)
-
Culture Medium: Potato Dextrose Broth (PDB) or solid rice medium.
-
Cultivation: The fungus is cultured in the selected medium and incubated at a controlled temperature, typically around 25-28°C, for a period of 14 to 21 days in stationary or shaken culture.
-
Extraction: The fungal biomass and the culture broth are separated by filtration. The broth is extracted with an organic solvent such as ethyl acetate. The mycelial mat is also extracted with the same solvent. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel using a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and methanol.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and subjected to further purification steps. This may include repeated column chromatography on silica gel, Sephadex LH-20, or preparative HPLC using a C18 column to yield pure this compound.
3. Structure Elucidation:
-
Spectroscopic Analysis: The purified compound is characterized by various spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry of this compound.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and the chromophore of the molecule.
-
Quantitative Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Data |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.43 g/mol |
| Appearance | Colorless oil or white powder |
| Optical Rotation | Specific rotation values are determined in a suitable solvent (e.g., CHCl₃ or MeOH) and are crucial for confirming the enantiomer. |
| ¹H NMR (CDCl₃, 500 MHz) | Characteristic signals include those for olefinic protons, methine protons, and methyl groups. |
| ¹³C NMR (CDCl₃, 125 MHz) | Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons are observed. |
| HR-ESI-MS | Provides the exact mass, confirming the elemental composition. For example, an observed m/z value for the [M+H]⁺ ion. |
Biosynthesis of this compound
This compound is a polyketide, a class of natural products synthesized by the successive condensation of acetyl-CoA and malonyl-CoA units. The biosynthesis is catalyzed by a large multifunctional enzyme complex known as polyketide synthase (PKS).
Research has identified a specific polyketide synthase gene, PsPKS1, in Penicillium steckii that is responsible for the synthesis of the tanzawaic acid backbone[1]. The biosynthesis involves the formation of a linear polyketide chain, which then undergoes a series of enzymatic reactions, including cyclization (often via an intramolecular Diels-Alder reaction), reduction, and oxidation, to form the characteristic decalin core structure of the tanzawaic acids.
Mandatory Visualizations
Experimental Workflow for Isolation and Characterization
Caption: Experimental workflow for the isolation and characterization of this compound.
Biosynthetic Pathway Concept
Caption: Conceptual overview of the biosynthetic pathway of this compound.
References
- 1. Identification of the polyketide synthase gene responsible for the synthesis of tanzawaic acids in Penicillium steckii IBWF104-06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Biological Activity Screening of Tanzawaic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity screening of Tanzawaic acid B, a polyketide natural product isolated from fungi of the Penicillium genus.[1] This document details the reported biological activities, presents quantitative data in a structured format, outlines the experimental protocols for key assays, and visualizes relevant workflows and signaling pathways.
Overview of Biological Activities
This compound has been investigated for a range of biological activities, demonstrating potential therapeutic applications. Preliminary screenings have revealed its involvement in anti-inflammatory processes, enzyme inhibition, and its limited role as an antimicrobial agent. The following sections provide a detailed account of these activities.
Quantitative Data Summary
The biological activities of this compound have been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and toxic concentrations (toxic-IC90) reported in the literature.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound
| Biological Activity | Assay | Cell Line/Enzyme | IC50 (μM) | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-activated microglial BV-2 cells | 42.5 | [2][3] |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Recombinant PTP1B | 8.2 | [2][3] |
Table 2: Antimicrobial and Cytotoxicity Data for this compound
| Biological Activity | Organism/Cell Line | Measurement | Concentration (μM) | Reference |
| Antibacterial Activity | Various Bacteria | toxic-IC90 | >100 | [4] |
| Antifungal Activity | Various Fungi | toxic-IC90 | >100 | [4] |
| Cytotoxicity | Human Cell Lines | toxic-IC50 | ~100 | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[8][9]
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 105 cells/mL and incubate for 24 hours.[8]
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of LPS.[8] Incubate for an additional 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[8]
-
Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Enzyme Inhibition Screening: PTP1B Assay
The Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory assay is a colorimetric enzyme assay that measures the ability of a compound to inhibit the activity of the PTP1B enzyme. The assay typically uses p-nitrophenyl phosphate (pNPP) as a substrate, which is hydrolyzed by PTP1B to produce a yellow-colored product, p-nitrophenol.[10][11]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl with EDTA and DTT), the test compound (this compound) at various concentrations, and the PTP1B enzyme.[10][11]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiation of Reaction: Add the substrate, pNPP, to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base, such as NaOH.
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol product at 405 nm.
-
Data Analysis: Calculate the percentage of PTP1B inhibition by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways related to the biological screening of this compound.
References
- 1. First Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.kopri.re.kr [repository.kopri.re.kr]
- 4. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
The Anti-Inflammatory Potential of Tanzawaic Acid B and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-inflammatory agents is a cornerstone of modern drug discovery, driven by the significant global burden of chronic inflammatory diseases. Natural products have historically served as a rich reservoir of unique chemical scaffolds with therapeutic potential. Among these, the tanzawaic acids, a class of polyketide natural products isolated from marine-derived fungi of the genus Penicillium, have emerged as promising candidates for anti-inflammatory drug development. This technical guide provides an in-depth overview of the anti-inflammatory properties of Tanzawaic acid B and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Anti-Inflammatory Activity of Tanzawaic Acid Derivatives
Several derivatives of tanzawaic acid have demonstrated significant anti-inflammatory activity in preclinical studies. The primary mechanism of action appears to be the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-inflammatory activities of various tanzawaic acid derivatives. The data is primarily focused on the inhibition of nitric oxide (NO) production and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway in response to inflammatory stimuli such as lipopolysaccharide (LPS).
Table 1: Inhibition of Nitric Oxide (NO) Production by Tanzawaic Acid Derivatives
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | BV-2 (microglial cells) | LPS | 42.5[1][2] | [1][2] |
| 2E,4Z-Tanzawaic Acid D | BV-2 (microglial cells) | LPS | 37.8[1][2] | [1][2] |
| Tanzawaic Acid A | BV-2 (microglial cells) | LPS | 7.1[1] | [1] |
| Tanzawaic Acid A | RAW 264.7 (macrophages) | LPS | 27.0[1] | [1] |
| Tanzawaic Acid Q | RAW 264.7 (macrophages) | LPS | - | [3] |
| Tanzawaic Acid C | RAW 264.7 (macrophages) | LPS | - | [3] |
| Tanzawaic Acid K | RAW 264.7 (macrophages) | LPS | - | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the NO production. A lower IC50 value indicates greater potency. (-) Indicates that strong inhibition was observed, but a specific IC50 value was not reported in the cited literature.
Table 2: Inhibition of NF-κB Signaling by Tanzawaic Acid Derivatives
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Steckwaic Acid F (derivative) | - | LPS | 10.4[4] | [4] |
| Known Tanzawaic Acid Analogue (10) | - | LPS | 18.6[4] | [4] |
| Known Tanzawaic Acid Analogue (15) | - | LPS | 15.2[4] | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the LPS-induced NF-κB activity.
Proposed Mechanism of Action
The anti-inflammatory effects of tanzawaic acid derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct mechanistic studies on this compound are limited, research on closely related derivatives, such as Tanzawaic acid A and Q, provides strong evidence for the following mechanism.
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFκB [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFκB_n [label="NF-κB (nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tanzawaic_Acid_B [label="this compound\n & Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; iNOS_gene [label="iNOS Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_gene [label="COX-2 Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_genes [label="Pro-inflammatory\nCytokine Genes\n(TNF-α, IL-1β)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_protein [label="iNOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2_protein [label="COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="TNF-α, IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MyD88 [color="#202124"]; MyD88 -> IKK [color="#202124"]; IKK -> IκBα [label=" phosphorylates", fontsize=10, fontcolor="#5F6368", color="#202124"]; IκBα -> NFκB [label=" releases", fontsize=10, fontcolor="#5F6368", color="#202124", dir=back]; NFκB -> NFκB_n [label=" translocates", fontsize=10, fontcolor="#5F6368", color="#202124"]; NFκB_n -> iNOS_gene [label=" activates", fontsize=10, fontcolor="#5F6368", color="#202124"]; NFκB_n -> COX2_gene [label=" activates", fontsize=10, fontcolor="#5F6368", color="#202124"]; NFκB_n -> Cytokine_genes [label=" activates", fontsize=10, fontcolor="#5F6368", color="#202124"]; iNOS_gene -> iNOS_protein [label=" expresses", fontsize=10, fontcolor="#5F6368", color="#202124"]; COX2_gene -> COX2_protein [label=" expresses", fontsize=10, fontcolor="#5F6368", color="#202124"]; Cytokine_genes -> Cytokines [label=" expresses", fontsize=10, fontcolor="#5F6368", color="#202124"]; iNOS_protein -> NO [label=" produces", fontsize=10, fontcolor="#5F6368", color="#202124"]; COX2_protein -> PGs [label=" produces", fontsize=10, fontcolor="#5F6368", color="#202124"]; NO -> Inflammation [color="#EA4335"]; PGs -> Inflammation [color="#EA4335"]; Cytokines -> Inflammation [color="#EA4335"];
Tanzawaic_Acid_B -> IKK [label=" inhibits", fontsize=10, fontcolor="#4285F4", color="#4285F4", style=dashed]; Tanzawaic_Acid_B -> NFκB_n [label=" inhibits", fontsize=10, fontcolor="#4285F4", color="#4285F4", style=dashed]; Tanzawaic_Acid_B -> iNOS_protein [label=" inhibits expression", fontsize=10, fontcolor="#4285F4", color="#4285F4", style=dashed]; Tanzawaic_Acid_B -> COX2_protein [label=" inhibits expression", fontsize=10, fontcolor="#4285F4", color="#4285F4", style=dashed]; }
Figure 1: Proposed anti-inflammatory signaling pathway of Tanzawaic acid derivatives.
Studies on Tanzawaic acid A and Q have shown that these compounds significantly inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[1][3] Furthermore, some derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-1β.[4] The inhibition of these central inflammatory mediators underscores the therapeutic potential of the tanzawaic acid scaffold.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
BV-2 (murine microglial cell line)
-
HEK293T (human embryonic kidney cell line) for NF-κB reporter assays.
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inflammatory stimulation, cells are pre-treated with various concentrations of the tanzawaic acid derivatives for a specified period (e.g., 1-2 hours) before the addition of lipopolysaccharide (LPS) at a concentration of 1 µg/mL. The cells are then incubated for a further 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation with LPS and the test compounds, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. These two solutions are typically mixed in equal volumes shortly before use.
-
Reaction: In a 96-well plate, add 100 µL of the collected supernatant to 100 µL of the freshly prepared Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: After electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system. The intensity of the bands is quantified using densitometry software.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
Treatment: After 24 hours of transfection, pre-treat the cells with the tanzawaic acid derivatives for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of the compounds is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Cell Culture\n(e.g., RAW 264.7)", fillcolor="#F1F3F4", fontcolor="#202124"]; pretreat [label="Pre-treatment with\nTanzawaic Acid Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; stimulate [label="Stimulation with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubation (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="Collect Supernatant", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; lysate [label="Prepare Cell Lysate", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; griess [label="Griess Assay for NO", fillcolor="#F1F3F4", fontcolor="#202124"]; western [label="Western Blot for\niNOS & COX-2", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> culture [color="#202124"]; culture -> pretreat [color="#202124"]; pretreat -> stimulate [color="#202124"]; stimulate -> incubate [color="#202124"]; incubate -> supernatant [color="#202124"]; incubate -> lysate [color="#202124"]; supernatant -> griess [color="#202124"]; lysate -> western [color="#202124"]; griess -> end [color="#202124"]; western -> end [color="#202124"]; }
Figure 2: General experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant anti-inflammatory properties. The available data strongly suggest that their mechanism of action involves the inhibition of the NF-κB signaling pathway and the subsequent downregulation of key pro-inflammatory enzymes and mediators. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of these compounds.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound within the NF-κB signaling cascade.
-
Conducting structure-activity relationship (SAR) studies to optimize the anti-inflammatory potency and drug-like properties of the tanzawaic acid scaffold.
-
Evaluating the in vivo efficacy and safety of the most promising derivatives in animal models of inflammatory diseases.
A deeper understanding of the anti-inflammatory properties of tanzawaic acid derivatives will be instrumental in advancing these natural products towards clinical development as novel therapeutics for a range of inflammatory disorders.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Tanzawaic Acid B: A Technical Guide to its Mechanism of Action in Superoxide Production Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanzawaic acid B, a natural product isolated from Penicillium species, has been identified as a significant inhibitor of superoxide anion production in human neutrophils. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in interfering with the signaling pathways leading to the activation of the superoxide-producing enzyme, NADPH oxidase. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Superoxide (O₂⁻), a reactive oxygen species (ROS), is a critical component of the innate immune response, primarily generated by phagocytic cells like neutrophils to combat invading pathogens. The production of superoxide is catalyzed by the NADPH oxidase enzyme complex. While essential for host defense, excessive or unregulated superoxide production is implicated in the pathophysiology of numerous inflammatory diseases. Consequently, inhibitors of NADPH oxidase and its activating pathways are of significant therapeutic interest.
This compound has emerged as a noteworthy inhibitor of superoxide production. Notably, its inhibitory action has been observed in human neutrophils stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of Protein Kinase C (PKC). This observation strongly suggests that the mechanism of action of this compound is centered on the disruption of the PKC-mediated signaling cascade that leads to the assembly and activation of the NADPH oxidase complex.
Quantitative Data on Inhibitory Activity
While direct IC₅₀ values for this compound's inhibition of superoxide production in TPA-stimulated neutrophils are not extensively reported in publicly available literature, related studies on tanzawaic acid derivatives provide context for their anti-inflammatory potential. For instance, this compound has been shown to inhibit nitric oxide (NO) production and protein tyrosine phosphatase 1B (PTP1B) activity, highlighting its broader bioactivity.
| Compound | Biological Activity | Cell Type | Stimulant | IC₅₀ (µM) |
| This compound | Nitric Oxide (NO) Production Inhibition | Microglial BV-2 cells | Lipopolysaccharide (LPS) | 42.5[1] |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | In vitro | - | 8.2[1] |
Table 1: Reported inhibitory concentrations of this compound for related anti-inflammatory activities.
Further focused studies are required to definitively determine the IC₅₀ of this compound for superoxide production in TPA-stimulated neutrophils.
Mechanism of Action: Interference with the PKC Signaling Pathway
The primary mechanism for TPA-induced superoxide production in neutrophils involves the direct activation of Protein Kinase C (PKC). Activated PKC then phosphorylates several key proteins, including the cytosolic subunit of NADPH oxidase, p47phox. This phosphorylation event is a critical step, triggering a conformational change in p47phox that allows it to translocate to the cell membrane and associate with the membrane-bound components of the NADPH oxidase complex (gp91phox and p22phox), leading to the assembly of the active, superoxide-producing enzyme.
Given that this compound inhibits TPA-induced superoxide production, its mechanism of action is hypothesized to involve one or more of the following steps:
-
Direct Inhibition of Protein Kinase C (PKC): this compound may act as a direct inhibitor of PKC, preventing it from phosphorylating its downstream targets, including p47phox.
-
Inhibition of p47phox Phosphorylation: Even if it does not directly inhibit PKC, this compound might interfere with the specific phosphorylation of p47phox by PKC.
-
Inhibition of p47phox Translocation: By preventing phosphorylation or through other means, this compound could block the translocation of the p47phox subunit from the cytosol to the cell membrane, thereby preventing the assembly of the functional NADPH oxidase complex.
Currently, direct experimental evidence from the reviewed literature to definitively pinpoint the exact molecular target of this compound within this pathway is limited. Further research, such as in vitro PKC activity assays and western blot analysis of p47phox phosphorylation and translocation in the presence of this compound, is necessary to elucidate the precise mechanism.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanism of action and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of this compound on the TPA-induced signaling pathway.
Caption: Workflow for elucidating this compound's inhibitory mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.
Isolation of Human Neutrophils
Human neutrophils can be isolated from fresh peripheral blood of healthy donors using density gradient centrifugation.
-
Materials:
-
Anticoagulated whole blood (e.g., with heparin or EDTA)
-
Dextran solution (e.g., 6% in saline)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Mix whole blood with an equal volume of Dextran solution and allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, leaving the neutrophil/erythrocyte pellet.
-
Resuspend the pellet in Ca²⁺/Mg²⁺-free HBSS.
-
Lyse the remaining red blood cells by adding Red Blood Cell Lysis Buffer.
-
Centrifuge at 200 x g for 10 minutes at 4°C to pellet the neutrophils.
-
Wash the neutrophil pellet with cold Ca²⁺/Mg²⁺-free HBSS.
-
Resuspend the final neutrophil pellet in an appropriate buffer for subsequent assays. Cell viability should be assessed by Trypan Blue exclusion.
-
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the amount of superoxide produced by stimulated neutrophils by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[2][3][4]
-
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c (from horse heart)
-
Phorbol 12-myristate 13-acetate (TPA)
-
This compound
-
Superoxide Dismutase (SOD)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
Neutrophils (e.g., 1 x 10⁶ cells/mL)
-
Cytochrome c (e.g., 75 µM)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding TPA (e.g., 100 nM final concentration).
-
Immediately measure the change in absorbance at 550 nm over time using a microplate reader in kinetic mode.
-
In parallel, run control wells containing SOD to confirm that the measured reduction of cytochrome c is due to superoxide.
-
The rate of superoxide production is calculated from the change in absorbance using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Plot the inhibition of superoxide production against the concentration of this compound to determine the IC₅₀ value.
-
Protein Kinase C (PKC) Activity Assay
An in vitro PKC activity assay can be used to determine if this compound directly inhibits PKC.
-
Materials:
-
Recombinant human PKC isoforms
-
PKC substrate peptide (e.g., myelin basic protein or a specific fluorescent peptide)
-
ATP, [γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
This compound
-
Assay buffer
-
-
Protocol (Example using a luminescence-based assay):
-
In a 96-well plate, add the PKC enzyme, the PKC substrate, and varying concentrations of this compound (or a known PKC inhibitor as a positive control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
A decrease in luminescence indicates inhibition of PKC activity.
-
Calculate the percent inhibition at each concentration of this compound to determine its IC₅₀ for PKC.
-
Western Blot for p47phox Phosphorylation and Translocation
This method is used to assess the effect of this compound on the phosphorylation and translocation of the p47phox subunit.
-
Materials:
-
Isolated human neutrophils
-
TPA
-
This compound
-
Lysis buffer
-
Subcellular fractionation kit (optional, for translocation analysis)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-p47phox (specific for PKC phosphorylation sites), anti-total-p47phox, anti-gp91phox (membrane marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat neutrophils with this compound (or vehicle) followed by stimulation with TPA for a short period (e.g., 5-10 minutes).
-
For phosphorylation analysis: Lyse the total cells and collect the protein lysate.
-
For translocation analysis: Perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on p47phox phosphorylation and its distribution between the cytosolic and membrane fractions.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an inhibitor of superoxide production in human neutrophils, likely through the modulation of the PKC signaling pathway. The available evidence strongly suggests that its mechanism of action involves interference with the TPA-induced activation of NADPH oxidase. However, to fully realize its therapeutic potential, further rigorous investigation is required to:
-
Determine the precise IC₅₀ value for superoxide inhibition in TPA-stimulated neutrophils.
-
Elucidate the exact molecular target of this compound within the PKC pathway, specifically determining its effect on PKC activity and p47phox phosphorylation and translocation.
-
Evaluate the selectivity of this compound for neutrophil NADPH oxidase over other isoforms and its off-target effects.
A thorough understanding of these aspects will be crucial for the advancement of this compound as a lead compound in the development of novel anti-inflammatory therapeutics.
References
- 1. Functional inhibition of protein kinase C-mediated effects in myocardial tissue is due to the phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Investigating neutrophil responses to stimuli: Comparative analysis of reactive species-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antifungal Activity of Tanzawaic Acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanzawaic acid B, a polyketide natural product isolated from fungi of the genus Penicillium, has demonstrated a range of biological activities. This technical guide provides a comprehensive investigation into its antifungal properties, consolidating available quantitative data, outlining detailed experimental protocols for its evaluation, and exploring its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers in mycology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound as an antifungal agent.
Introduction
The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a significant global health challenge. This has spurred the search for novel antifungal agents with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new pharmaceuticals. This compound, a secondary metabolite produced by Penicillium species, has emerged as a compound of interest due to its reported biological activities. This guide focuses specifically on its antifungal potential, providing a detailed summary of the current state of knowledge.
Antifungal Activity of this compound
This compound has demonstrated inhibitory activity against pathogenic fungi. The extent of its activity is summarized by Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Data
The known antifungal activity of this compound is presented in Table 1. So far, its activity has been quantified against the opportunistic yeast Candida albicans and noted against the mold Rhizopus oryzae.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 30[1] | [1] |
| Rhizopus oryzae | Activity reported, specific MIC not provided in vitro | [2] |
Experimental Protocols
The determination of the antifungal activity of this compound relies on standardized in vitro susceptibility testing methods. The following protocols are based on established methodologies for testing natural products against fungal pathogens.
Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
This method is a standard for determining the MIC of an antifungal agent against a yeast isolate.
Materials:
-
This compound
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations to be tested.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Antifungal Susceptibility Testing Workflow
The general workflow for screening and evaluating the antifungal properties of a natural product like this compound is depicted below.
Mechanism of Action (Hypothesized)
The precise molecular mechanism by which this compound exerts its antifungal activity has not yet been fully elucidated. However, based on the known mechanisms of other polyketide antifungals and the general biology of fungi, several potential targets can be hypothesized.
Potential Fungal Targets
Fungal cells possess unique structures and metabolic pathways that are distinct from mammalian cells, making them excellent targets for antifungal drugs. These include:
-
Cell Wall: A rigid outer layer composed of chitin, glucans, and mannoproteins, which is essential for maintaining cell integrity.
-
Cell Membrane: Rich in ergosterol, a sterol that is functionally equivalent to cholesterol in mammalian cells. The enzymes in the ergosterol biosynthesis pathway are common targets for antifungal drugs.
-
Mitochondria: Essential for cellular respiration and energy production. Disruption of mitochondrial function can be lethal to the fungus.
Hypothetical Signaling Pathway Inhibition
Antifungal compounds can disrupt essential signaling pathways that regulate fungal growth, morphogenesis (e.g., the yeast-to-hyphae transition in Candida albicans), and virulence. A hypothetical model of how an antifungal agent might interfere with a signaling cascade is presented below.
References
Tanzawaic Acid B: A Potential Inhibitor of Osteoclastogenesis for Bone-Related Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents to combat bone diseases such as osteoporosis, rheumatoid arthritis, and periodontitis has led researchers to explore a variety of natural compounds. Among these, Tanzawaic acid derivatives, isolated from the marine-derived fungus Penicillium steckii, have emerged as promising candidates for inhibiting osteoclastogenesis, the process of osteoclast formation, which is central to bone resorption. This technical guide provides a comprehensive overview of the potential of Tanzawaic acid B and its analogues as inhibitors of osteoclastogenesis, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Concepts: The Role of Tanzawaic Acid Derivatives in Inhibiting Osteoclast Differentiation
Recent studies have identified several Tanzawaic acid derivatives that effectively suppress the differentiation of bone marrow macrophages (BMMCs) into mature osteoclasts.[1] This inhibitory activity is primarily attributed to their ability to interfere with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade, a critical pathway for osteoclast development. One particularly potent derivative, Penicisteck acid F, has been shown to significantly inhibit osteoclast generation in vitro and even alleviate osteoporosis in a mouse model.[2][3]
The mechanism of action of these compounds centers on the downregulation of key transcription factors, Nuclear Factor-κB (NF-κB) and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[2][3] By suppressing the activation of these factors, Tanzawaic acid derivatives effectively halt the genetic program that drives the transformation of precursor cells into bone-resorbing osteoclasts.
Quantitative Data on the Inhibitory Effects
The inhibitory potency of Tanzawaic acid derivatives has been quantified through various in vitro assays. The following table summarizes the key findings regarding their impact on NF-κB signaling and osteoclast formation.
| Compound | Assay | Target Cell Line | Parameter | Value | Reference |
| Steckwaic acid E | LPS-induced NF-κB inhibition | IC50 | 10.4 μM | [1] | |
| Tanzawaic acid analogue 10 | LPS-induced NF-κB inhibition | IC50 | 18.6 μM | [1] | |
| Tanzawaic acid analogue 15 | LPS-induced NF-κB inhibition | IC50 | 15.2 μM | [1] | |
| Penicisteck acid F | RANKL-induced Osteoclastogenesis | BMMCs | Inhibition | Remarkable | [2][3] |
Signaling Pathways and Mechanism of Action
The inhibitory effect of Tanzawaic acid derivatives on osteoclastogenesis is orchestrated through the modulation of specific signaling pathways. The primary target is the RANKL-RANK interaction, which initiates a cascade of intracellular events crucial for osteoclast differentiation and function.
Caption: RANKL signaling pathway and points of inhibition by Tanzawaic acid derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the inhibitory potential of Tanzawaic acid derivatives on osteoclastogenesis.
Experimental Workflow
The general workflow for screening and characterizing inhibitors of osteoclastogenesis is depicted below.
Caption: General experimental workflow for evaluating inhibitors of osteoclastogenesis.
Osteoclast Differentiation Assay
This assay is fundamental for assessing the direct impact of a compound on the formation of mature osteoclasts from their precursors.
-
Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and reliable model.[4][5][6]
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm².[5]
-
Differentiation Medium: Culture the cells in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30-50 ng/mL of recombinant murine RANKL.[5][7]
-
Treatment: Add Tanzawaic acid derivatives at various concentrations to the culture medium at the time of RANKL stimulation.
-
Incubation: Incubate the cells for 5-7 days, changing the medium every 2-3 days.[7]
-
Analysis: After the incubation period, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify mature, multinucleated osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of mature osteoclasts, and its detection is a standard method for identifying these cells.[8][9][10]
-
Fixation: After the differentiation period, remove the culture medium and fix the cells with 4% formaldehyde for 5-10 minutes at room temperature.[9]
-
Washing: Wash the wells three times with deionized water.[10]
-
Staining Solution: Prepare the staining solution according to the manufacturer's instructions of a commercial TRAP staining kit. This typically involves dissolving a chromogenic substrate in a tartrate-containing buffer.[8][10]
-
Incubation: Add the staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible color change is observed in the osteoclasts.[10]
-
Washing and Counterstaining: Wash the wells with deionized water. A hematoxylin counterstain can be used to visualize the nuclei.[8]
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) under a light microscope.
Real-Time PCR for Osteoclast-Specific Gene Expression
This technique is used to quantify the effect of the test compound on the expression of genes that are critical for osteoclast differentiation and function.
-
RNA Extraction: After treating the cells with Tanzawaic acid derivatives for the desired time during differentiation, extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with specific primers for target genes such as NFATc1, TRAP (Acp5), Cathepsin K (Ctsk), and DC-STAMP.[11][12][13][14] Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analysis: Analyze the relative gene expression using the ΔΔCt method.
Western Blotting for Signaling Protein Analysis
Western blotting is employed to investigate the effect of Tanzawaic acid derivatives on the activation of key signaling proteins in the RANKL pathway.
-
Cell Lysis: After a short-term treatment with RANKL and the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of IκBα and NF-κB p65.[15][16][17][18] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities using densitometry software.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of the transcriptional activity of NF-κB.
-
Cell Line: Use a RAW 264.7 cell line that is stably transfected with a luciferase reporter construct containing NF-κB response elements.[19][20][21][22]
-
Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat with Tanzawaic acid derivatives for a specified period before stimulating with an NF-κB activator like LPS or RANKL.[19][21]
-
Lysis and Luciferase Assay: After stimulation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.[19][20][23]
-
Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
Conclusion and Future Directions
The available evidence strongly suggests that Tanzawaic acid derivatives, particularly Penicisteck acid F, are potent inhibitors of osteoclastogenesis. Their mechanism of action, involving the suppression of the critical NF-κB and NFATc1 signaling pathways, makes them attractive candidates for the development of novel anti-resorptive therapies. The detailed experimental protocols provided in this guide offer a robust framework for further investigation and characterization of these and other potential inhibitors of osteoclast differentiation.
Future research should focus on a more comprehensive evaluation of the in vivo efficacy and safety of these compounds in various models of bone disease. Further structure-activity relationship studies could also lead to the design and synthesis of even more potent and specific inhibitors of osteoclastogenesis, paving the way for new treatments for patients suffering from bone-related disorders.
References
- 1. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying Marine-Derived Tanzawaic Acid Derivatives as Novel Inhibitors against Osteoclastogenesis and Osteoporosis via Downregulation of NF-κB and NFATc1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 6. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. 4.6. Tartrate-Resistant Acid Phosphatase (TRAP) STAINING [bio-protocol.org]
- 9. huble.org [huble.org]
- 10. biocat.com [biocat.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. abeomics.com [abeomics.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. amsbio.com [amsbio.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
The First Total Synthesis of (+)-Tanzawaic Acid B: A Technical Guide
Introduction
Tanzawaic acid B is a polyketide natural product first isolated from the fungus Penicillium sp. GS1302.[1][2] It belongs to a class of compounds characterized by a complex, densely functionalized octalin core and a conjugated pentadienoic acid side chain.[3] Members of the tanzawaic acid family have exhibited a range of promising biological activities, including antibacterial, antifungal, antimalarial, and protein tyrosine phosphatase 1B (PTP1B) inhibitory properties.[2] The intricate stereochemistry and potential therapeutic applications of this compound have made it a compelling target for total synthesis.
This technical guide provides an in-depth overview of the first total synthesis of (+)-tanzawaic acid B, accomplished by the research group of Professor Isamu Shiina at the Tokyo University of Science.[1][4] This landmark achievement, published in ACS Omega in 2023, not only confirmed the absolute stereochemistry of the natural product but also established a synthetic route capable of producing the chiral octalin core on a gram scale, paving the way for further investigation of its biological properties and the synthesis of novel analogues.[1][5]
The synthesis is notable for its strategic use of powerful asymmetric reactions to establish key stereocenters and a carefully orchestrated sequence of transformations to complete the construction of the natural product.[6] Key reactions employed include an intramolecular Diels-Alder reaction to form the octalin core, a Barton-McCombie deoxygenation, and a Horner-Wadsworth-Emmons olefination to append the side chain.[1][3]
Retrosynthetic Analysis
The retrosynthetic strategy for (+)-tanzawaic acid B hinges on disconnecting the pentadienoic acid side chain, which can be installed late in the synthesis via a Horner-Wadsworth-Emmons (HWE) reaction.[3] This disconnection reveals a key aldehyde intermediate. The core of the molecule, the chiral octalin structure, was envisioned to be assembled through a gram-scale synthetic route that had been previously improved by the Shiina group.[1][3]
Caption: Retrosynthetic analysis of (+)-tanzawaic acid B.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the total synthesis of (+)-tanzawaic acid B. The yields are reported for each transformation, and the spectroscopic data for the final product confirms its identity and stereochemistry.[1]
| Step | Intermediate | Reagents and Conditions | Yield (%) | Spectroscopic Data |
| 1 | trans-Octalin 9 | Multi-step gram-scale synthesis | N/A | N/A |
| 2 | Alcohol 26 | 1. TBAF, THF; 2. Bz₂O, DMAP, CH₂Cl₂ | quant. over 2 steps | N/A |
| 3 | Xanthate 8 | NaHMDS, CS₂, MeI, THF | quant. | N/A |
| 4 | Benzoate 7 | Bu₃SnH, AIBN, toluene | N/A | N/A |
| 5 | Alcohol 27 | DIBAL-H, toluene | N/A | N/A |
| 6 | Aldehyde 6 | SO₃·Py, Et₃N, DMSO/CH₂Cl₂ | N/A | N/A |
| 7 | Pentadienoic Ester 5 | Phosphonate, KHMDS, 18-crown-6, THF | N/A | N/A |
| 8 | (+)-Tanzawaic Acid B | LiOH, THF/H₂O | N/A | ¹H NMR (CDCl₃, 500 MHz): δ 7.33 (dd, J = 15.0, 11.5 Hz, 1H), 6.47 (dd, J = 15.0, 10.5 Hz, 1H), 6.08 (t, J = 11.5 Hz, 1H), 5.82 (d, J = 11.5 Hz, 1H), 2.34-2.28 (m, 1H), 2.05-1.99 (m, 1H), 1.85-1.75 (m, 2H), 1.68-1.58 (m, 2H), 1.55-1.45 (m, 2H), 1.40-1.30 (m, 2H), 1.28-1.18 (m, 2H), 1.01 (d, J = 7.0 Hz, 3H), 0.90 (d, J = 6.5 Hz, 3H), 0.88 (d, J = 6.5 Hz, 3H). ¹³C NMR (CDCl₃, 125 MHz): δ 171.9, 145.2, 142.0, 129.5, 120.3, 45.8, 41.7, 39.8, 38.9, 36.4, 34.2, 33.1, 31.8, 29.7, 25.4, 21.6, 20.9, 16.2. Optical Rotation: [α]²⁵_D_ +89.9 (c 0.50, CHCl₃) |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of (+)-tanzawaic acid B.
Synthesis of the trans-Octalin Core
The synthesis of the chiral trans-octalin core, a key intermediate, was achieved on a gram scale through an improved synthetic route previously developed by the authors.[1][3] This involved an asymmetric Mukaiyama aldol reaction and a subsequent intramolecular Diels-Alder reaction to construct the bicyclic system with high stereocontrol.[5]
Caption: Workflow for the gram-scale synthesis of the octalin core.
Barton-McCombie Deoxygenation
The deoxygenation of the secondary alcohol was accomplished via a Barton-McCombie reaction. The alcohol was first converted to a xanthate, which was then treated with a radical initiator and a tin hydride reagent to effect the removal of the hydroxyl group.
-
Formation of Xanthate (8): To a solution of the alcohol 26 in THF at -78 °C was added NaHMDS. After stirring, carbon disulfide was added, followed by methyl iodide to afford the xanthate 8 . The reaction was quenched with saturated aqueous ammonium chloride and the product was extracted with ethyl acetate.
-
Radical Deoxygenation: A solution of the xanthate 8 in toluene was heated to reflux. A solution of tributyltin hydride and AIBN in toluene was added dropwise over 1 hour. The reaction mixture was stirred at reflux for an additional hour. After cooling, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the deoxygenated product 7 .
Horner-Wadsworth-Emmons Reaction
The pentadienoic ester side chain was installed using a Horner-Wadsworth-Emmons reaction with a phosphonate reagent.
-
Deprotonation of Phosphonate: To a solution of the appropriate phosphonate reagent and 18-crown-6 in THF at -78 °C was added KHMDS. The mixture was stirred for 30 minutes.
-
Olefination: A solution of the aldehyde 6 in THF was added to the reaction mixture at -78 °C. The reaction was stirred for 1 hour and then warmed to room temperature. The reaction was quenched with saturated aqueous ammonium chloride, and the product was extracted with ethyl acetate. Purification by column chromatography afforded the pentadienoic ester 5 .
Final Hydrolysis
The total synthesis was completed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
To a solution of the methyl ester 5 in a mixture of THF and water was added lithium hydroxide. The reaction mixture was stirred at room temperature until the starting material was consumed as monitored by TLC. The reaction was then acidified with 1 M HCl and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield (+)-tanzawaic acid B.[1]
Conclusion
The first total synthesis of (+)-tanzawaic acid B by Shiina and coworkers is a significant achievement in natural product synthesis.[1] The successful synthesis provides a scalable route to this biologically active molecule, enabling further investigation into its therapeutic potential.[5] The strategic use of modern synthetic methods to control stereochemistry and build molecular complexity serves as an excellent case study for researchers in organic synthesis and drug development. The confirmation of the absolute configuration of the natural product provides a solid foundation for future structure-activity relationship studies.[1]
References
Exploring the Chemical Diversity of Tanzawaic Acid Analogues: A Technical Guide
A Foreword for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical space of natural products. Among these, the tanzawaic acids, a family of fungal polyketides, have emerged as a promising class of compounds with a broad spectrum of biological activities. First isolated from Penicillium sp., these intricate molecules, characterized by a polysubstituted octalin skeleton, have demonstrated potential as anti-inflammatory, antifungal, antibacterial, and enzyme-inhibiting agents. This guide provides an in-depth exploration of the chemical diversity of tanzawaic acid analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and research workflows.
Chemical Diversity and Structure-Activity Relationships
Tanzawaic acids are structurally composed of a multi-substituted octalin skeleton, which is a ten-carbon bicyclic structure, and a side chain that is often a pentadienoic acid moiety.[1][2] The chemical diversity within this family of compounds arises from variations in the substitution patterns on the octalin core and modifications to the side chain.[3] Over 25 analogues of tanzawaic acid have been isolated, each with unique structural features that contribute to their diverse biological activities.[1][2]
Recent research has led to the isolation of novel analogues such as tanzawaic acid Q, penitanzacids, and steckwaic acids from marine-derived fungi.[3][4][5] These discoveries have expanded the known chemical space of tanzawaic acids and provided new opportunities for structure-activity relationship (SAR) studies. For instance, the presence of a hydroxyl group at C-13 in tanzawaic acid Q has been shown to be important for its anti-inflammatory activity.[3] Furthermore, modifications to the side chain and the C8-methyl group have been found to influence the antifungal potency of tanzawaic acid A analogues against Rhizopus oryzae.[6]
Quantitative Biological Activity Data
The diverse biological activities of tanzawaic acid analogues have been quantified in various in vitro assays. The following tables summarize the key quantitative data for some of the most well-studied analogues.
Table 1: Anti-inflammatory Activity of Tanzawaic Acid Analogues
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Tanzawaic Acid A | NO Production Inhibition | RAW 264.7 | 27.0 | [7] |
| 2E,4Z-Tanzawaic Acid D | NO Production Inhibition | BV-2 | 37.8 | [8] |
| Tanzawaic Acid B | NO Production Inhibition | BV-2 | 42.5 | [8] |
| Tanzawaic Acid Q | NO Production Inhibition | RAW 264.7 | Not specified, but potent | [3] |
| Steckwaic Acid F (Compound 2) | NF-κB Inhibition | - | 10.4 | [5][9] |
| Known Analogue (Compound 10) | NF-κB Inhibition | - | 18.6 | [5][9] |
| This compound (Compound 15) | NF-κB Inhibition | - | 15.2 | [5][9] |
Table 2: Enzyme Inhibitory and Other Activities of Tanzawaic Acid Analogues
| Compound | Target/Activity | IC50 (µM) | Reference |
| Tanzawaic Acid A | PTP1B Inhibition | 8.2 | [8] |
| This compound | PTP1B Inhibition | 8.2 | [8] |
| Tanzawaic Acid A | Magnaporthe oryzae conidial germination | 37 | [10] |
| This compound | Bacterial Conjugation Inhibition | ~0.4 mM (effective concentration) | [10] |
Table 3: Cytotoxicity of Tanzawaic Acid Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Tanzawaic Acid K | Not specified | Moderate at 100 µg/mL | [3] |
| Various Analogues | Human cell lines | ~100 | [10] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of tanzawaic acid analogues.
Isolation and Purification of Tanzawaic Acid Analogues from Fungal Cultures
-
Fungal Cultivation : The producing fungal strain (e.g., Penicillium steckii) is cultured in a suitable medium, such as potato dextrose agar (PDA), and incubated for a specified period (e.g., 14 days at 25°C).[7]
-
Extraction : The fungal mycelia and agar are extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract.
-
Fractionation : The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into fractions.[4]
-
Purification : The fractions containing the compounds of interest are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure tanzawaic acid analogues.[4]
-
Structure Elucidation : The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3][4]
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Compound Treatment : The cells are pre-treated with various concentrations of the tanzawaic acid analogues for 1 hour.
-
LPS Stimulation : Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.
-
NO Measurement : The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Cell Viability : The cytotoxicity of the compounds is assessed using the MTT assay to ensure that the inhibition of NO production is not due to cell death.[3]
Visualization of Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the research process involved in studying tanzawaic acid analogues, the following diagrams have been generated using the DOT language.
Caption: LPS-induced NF-κB signaling pathway and its inhibition by Tanzawaic Acid Analogues.
Caption: A generalized workflow for the discovery and characterization of novel Tanzawaic Acid Analogues.
Conclusion and Future Directions
The tanzawaic acid family of natural products represents a rich source of chemical diversity with significant potential for drug discovery and development. The analogues isolated to date have demonstrated a wide range of biological activities, and ongoing research continues to uncover new members of this fascinating class of compounds. The first total synthesis of this compound is a significant milestone that will facilitate the synthesis of novel analogues that are not accessible through fermentation.[1][2][11] Future research in this area will likely focus on the total synthesis of other tanzawaic acids, the exploration of their mechanisms of action in greater detail, and the optimization of their therapeutic properties through medicinal chemistry efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of tanzawaic acid analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of tanzawaic acid A, an antifungal agent against Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.kopri.re.kr [repository.kopri.re.kr]
- 8. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 11. Towards new antibiotics with the first artificial synthesis of this compound | EurekAlert! [eurekalert.org]
Methodological & Application
Application Notes and Protocols: High-Throughput Screening for Bacterial Conjugation Inhibitors Using Tanzawaic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial conjugation is a primary mechanism for the horizontal gene transfer of antibiotic resistance genes, posing a significant threat to global health.[1][2][3] The development of conjugation inhibitors represents a promising strategy to combat the spread of multidrug resistance.[4][5] This document provides detailed protocols for a high-throughput screening (HTS) assay to identify novel bacterial conjugation inhibitors, using Tanzawaic acid B as a reference compound. Tanzawaic acids A and B, natural polyketides, have been identified as potent inhibitors of bacterial conjugation, particularly for IncW and IncFII plasmid systems, with the advantage of low toxicity in bacterial, fungal, and human cells.[1][2][4]
Mechanism of Action of this compound
This compound belongs to the class of unsaturated fatty acids, which are known to inhibit bacterial conjugation.[4][6] The proposed mechanism of action involves the inhibition of the TrwD protein, a traffic ATPase essential for the assembly of the type IV secretion system (T4SS) and subsequent DNA translocation during conjugation.[5][7] By targeting this key component, this compound effectively blocks the transfer of conjugative plasmids.
References
- 1. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 2. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Plasmid Conjugation in Escherichia coli by Targeting rbsB Gene Using CRISPRi System [mdpi.com]
- 4. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation inhibitors compete with palmitic acid for binding to the conjugative traffic ATPase TrwD, providing a mechanism to inhibit bacterial conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unsaturated fatty acids are inhibitors of bacterial conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation inhibitors compete with palmitic acid for binding to the conjugative traffic ATPase TrwD, providing a mechanism to inhibit bacterial conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Assays to Measure Tanzawaic Acid B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid B is a polyketide natural product originally isolated from the fungus Penicillium citrinum.[1] It has garnered significant interest within the scientific community due to its diverse range of biological activities. These activities include antibacterial, antimalarial, antifungal, and anti-inflammatory properties.[2][1][3] Notably, this compound has been identified as an inhibitor of bacterial conjugation, superoxide anion production, nitric oxide production, and the enzymatic activity of protein tyrosine phosphatase 1B (PTP1B).[4][5]
These application notes provide detailed protocols for fluorescence-based assays to quantify the inhibitory activity of this compound against two of its known targets: PTP1B and bacterial conjugation. Additionally, a general protocol for a fluorescence polarization-based protein-protein interaction (PPI) assay is included to facilitate the investigation of this compound's potential effects on other relevant biological pathways. Fluorescence-based assays are highlighted due to their high sensitivity, adaptability to high-throughput screening (HTS), and real-time monitoring capabilities.[6][7][8]
I. PTP1B Inhibition Assay using a Fluorescent Substrate
Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in signal transduction and a validated target for therapies aimed at type 2 diabetes and obesity. The following protocol describes a continuous kinetic assay to measure the inhibition of PTP1B by this compound using a fluorogenic substrate.
Signaling Pathway Diagram
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Towards new antibiotics with the first artificial synthesis of this compound | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Effects of Tanzawaic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory process, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. Tanzawaic acid B, a polyketide metabolite isolated from Penicillium sp., has demonstrated anti-inflammatory properties, including the inhibition of nitric oxide production. Recent studies on related tanzawaic acid derivatives have elucidated that their mechanism of action involves the downregulation of the NF-κB signaling pathway.[1][2][3] This document provides detailed protocols for cell-based assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on NO production, pro-inflammatory cytokine secretion, and the expression of key inflammatory enzymes in lipopolysaccharide (LPS)-stimulated murine macrophages.
Mechanism of Action: The NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response in macrophages. Upon binding to its receptor complex (TLR4/MD-2/CD14) on the cell surface, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) heterodimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Tanzawaic acid derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65.[1][2]
Caption: Proposed inhibitory action of this compound on the LPS-induced NF-κB signaling pathway.
Data Presentation
The quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control | - | 100 | |
| LPS (1 µg/mL) | - | 100 | |
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 | ||
| This compound | 50 |
Note: The IC50 value for this compound on the inhibition of nitric oxide production in LPS-activated microglial BV-2 cells has been reported as 42.5 µM.[4]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS Expression (Relative to LPS Control) | COX-2 Expression (Relative to LPS Control) |
| Control | - | ||
| LPS (1 µg/mL) | - | 1.0 | 1.0 |
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 |
Experimental Workflow
The overall experimental process for evaluating the anti-inflammatory effects of this compound is outlined below.
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.
-
For assays, seed the cells in appropriate plates (e.g., 96-well plates for NO and viability assays, 24-well or 6-well plates for ELISA and Western blotting) at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[5]
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM). A vehicle control (e.g., DMSO) should also be included.
-
Incubate for 1-2 hours.
-
Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, 18-24 hours for protein expression).
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
After a 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.[5]
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[5]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used.[6][7]
-
Briefly, this involves adding the supernatants to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
iNOS and COX-2 Protein Expression (Western Blot)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.
-
Protocol:
-
After an 18-24 hour treatment period, wash the cells in 6-well plates twice with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and centrifuge the lysates at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. Identifying Marine-Derived Tanzawaic Acid Derivatives as Novel Inhibitors against Osteoclastogenesis and Osteoporosis via Downregulation of NF-κB and NFATc1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.kopri.re.kr [repository.kopri.re.kr]
- 5. Tannic acid attenuates the formation of cancer stem cells by inhibiting NF-κB-mediated phenotype transition of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTP1B Inhibitory and Anti-Inflammatory Effects of Secondary Metabolites Isolated from the Marine-Derived Fungus Penicillium sp. JF-55 - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of Tanzawaic Acid B for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanzawaic acid B is a fungal polyketide metabolite originally isolated from Penicillium sp. GS1302.[1] It belongs to a class of natural products characterized by a complex trans-decalin core structure. Members of the tanzawaic acid family have demonstrated a range of promising biological activities, including antibacterial, antifungal, antimalarial, and protein tyrosine phosphatase 1B (PTP1B) inhibitory properties.[1] Notably, this compound has been identified as a potent inhibitor of bacterial conjugation, a key mechanism for the spread of antibiotic resistance. This application note provides a detailed overview of a reported gram-scale total synthesis of this compound, making this valuable research compound accessible for further investigation into its therapeutic potential.
Data Presentation
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound, based on the successful total synthesis reported by Shiina and colleagues. The synthesis commences from a chiral octalin core, the preparation of which has been optimized for large-scale production.
| Step No. | Reaction/Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Scale |
| 1 | Weinreb Amide Formation | Commercially available diene | Weinreb amide intermediate | Improved synthetic conditions | High | Gram-scale |
| 2 | Asymmetric Alkylation & Aldol Reaction | Weinreb amide intermediate | Chiral octalin core | Evans asymmetric alkylation, asymmetric aldol reaction | 70% (for a key one-pot step) | Decagram-scale |
| 3 | Deprotection & Acylation | Chiral octalin core | Acylated alcohol intermediate | TBS deprotection, acylation | Not specified | Gram-scale |
| 4 | Barton-McCombie Deoxygenation | Acylated alcohol intermediate | Deoxygenated intermediate | Formation of xanthate, then deoxygenation | Not specified | Gram-scale |
| 5 | Oxidation | Deoxygenated intermediate | Aldehyde intermediate | Parikh-Doering oxidation | High | Gram-scale |
| 6 | Horner-Wadsworth-Emmons Reaction | Aldehyde intermediate | Pentadienoic ester intermediate | HWE reaction conditions | Not specified | Gram-scale |
| 7 | Hydrolysis | Pentadienoic ester intermediate | This compound | Not specified | Not specified | Gram-scale |
Note: Detailed yields for every step of the full gram-scale synthesis are not publicly available in a consolidated format. The 70% yield corresponds to a critical one-pot oxidation and aldol reaction step in the synthesis of the chiral octalin core on a decagram scale.[1]
Experimental Protocols
The following protocols are based on the published gram-scale total synthesis of this compound. For full experimental details, including characterization data, it is recommended to consult the supplementary information of the primary literature.
I. Synthesis of the Chiral Octalin Core
The gram-scale synthesis of the chiral octalin core, which contains seven stereogenic centers, is a crucial part of the total synthesis.[2] This was achieved through an improved synthetic route that includes an Evans asymmetric alkylation and an asymmetric aldol reaction. A key improvement was a one-pot protocol for the Parikh-Doering oxidation and Evans asymmetric aldol reaction, which afforded the all-syn-adduct in 70% yield on a decagram scale.[1]
II. Key Transformations to this compound
-
Deprotection and Acylation: The chiral octalin core is first subjected to deprotection of a silyl protecting group, followed by acylation of the resulting hydroxyl group.
-
Barton-McCombie Deoxygenation: The acylated intermediate is then converted to a xanthate, which undergoes deoxygenation to remove the hydroxyl functionality.
-
Oxidation: The deoxygenated intermediate is oxidized under Parikh-Doering conditions to yield a key aldehyde. This aldehyde is used immediately in the subsequent step to avoid potential racemization.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde is subjected to an HWE reaction to install the pentadienoic ester side chain.
-
Final Hydrolysis: The synthesis is completed by the hydrolysis of the methyl ester to afford this compound.
Visualizations
Synthetic Workflow Overview
Caption: High-level workflow for the gram-scale synthesis of this compound.
Proposed Mechanism of Action: Inhibition of Bacterial Conjugation
This compound has been identified as an inhibitor of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance genes. It is proposed to function in a manner similar to unsaturated fatty acids by targeting the TrwD ATPase of the type IV secretion system (T4SS). This inhibition disrupts the assembly and function of the conjugative pilus, preventing the transfer of genetic material between bacteria.
Caption: Inhibition of bacterial conjugation by this compound.
Proposed Mechanism of Action: PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor, thus attenuating the downstream signaling cascade. This compound has been reported to be a PTP1B inhibitor. While the exact binding mode of this compound has not been fully elucidated, many PTP1B inhibitors act via an allosteric mechanism, binding to a site distinct from the active site and inducing a conformational change that prevents the catalytically essential WPD loop from closing.
Caption: Proposed allosteric inhibition of PTP1B by this compound.
References
Application Notes and Protocols for Studying PTP1B Inhibition using Tanzawaic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways. Its role in dephosphorylating the insulin receptor and its substrates makes it a key therapeutic target for type 2 diabetes, obesity, and certain cancers. Tanzawaic acid B, a natural product isolated from Penicillium sp., has been identified as an inhibitor of PTP1B, presenting a valuable tool for studying the enzyme's function and for potential drug development.
These application notes provide a comprehensive guide for utilizing this compound to investigate PTP1B inhibition, encompassing in vitro enzymatic assays, cell-based functional assays, and the underlying signaling pathways.
Quantitative Data on this compound
The inhibitory potency of this compound against PTP1B has been determined, providing a basis for its use in further research.
| Compound | Target | IC50 Value | Reference |
| This compound | PTP1B | 8.2 µM | [1] |
Experimental Protocols
In Vitro PTP1B Enzymatic Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound on PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the Assay Buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., sodium orthovanadate).
-
In a 96-well plate, add 20 µL of the PTP1B enzyme solution to each well.
-
Add 10 µL of each this compound dilution or control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability (Cytotoxicity) Assay using MTT
Prior to cell-based functional assays, it is crucial to determine the cytotoxic profile of this compound to ensure that observed effects are not due to cell death.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of PTP1B Downstream Signaling
This protocol allows for the investigation of this compound's effect on the phosphorylation state of key proteins downstream of PTP1B, such as Akt and STAT3.
Materials:
-
Cell line of interest
-
This compound
-
Insulin or Leptin (for stimulation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-PTP1B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with non-toxic concentrations of this compound for a specified time.
-
Stimulate the cells with insulin or leptin for a short period (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using the Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
PTP1B Signaling Pathways
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for PTP1B Inhibition Study
Caption: Workflow for investigating PTP1B inhibition by this compound.
Logical Relationship of PTP1B Inhibition and Downstream Effects
Caption: Consequence of PTP1B inhibition by this compound.
References
Synthetic Analogs of Tanzawaic Acid B: A Roadmap to Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of synthetic analogs of Tanzawaic acid B with the goal of achieving improved biological activity. This compound, a fungal polyketide, has garnered significant interest due to its diverse bioactivities, including anti-inflammatory and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. The recent successful total synthesis of this compound has paved the way for the systematic exploration of its chemical space to identify analogs with enhanced therapeutic potential.[1][2][3][4]
Biological Activities of this compound and Analogs
This compound and its naturally occurring analogs have demonstrated significant inhibitory effects in key biological assays. The following table summarizes the reported IC50 values for their anti-inflammatory and PTP1B inhibitory activities.
| Compound | Anti-inflammatory Activity (NO Inhibition in BV-2 cells, IC50 in µM) | PTP1B Inhibition (IC50 in µM) |
| Tanzawaic acid A | 7.1[5] | 8.2[5] |
| This compound | 42.5 [5] | 8.2 [5] |
| 2E,4Z-Tanzawaic acid D | 37.8[5] | Not Reported |
Strategic Development of Synthetic Analogs
The total synthesis of this compound provides a platform for generating novel analogs.[1][2][3][4] While specific structure-activity relationship (SAR) studies on synthetic analogs of this compound are still emerging, studies on the closely related Tanzawaic acid A offer valuable insights for rational drug design. Key areas for synthetic modification to explore for improved activity include:
-
Modification of the Pentadienoic Acid Chain: Altering the length, saturation, and substitution of the side chain can influence lipophilicity and interaction with target proteins.
-
Substitution on the Decalin Core: Introducing or modifying functional groups on the decalin skeleton can impact binding affinity and selectivity.
-
Ester and Carboxylic Acid Modifications: Conversion of the carboxylic acid to various esters, amides, or other bioisosteres can affect pharmacokinetic properties and cellular uptake.
Experimental Protocols
General Synthesis of this compound Analogs
The total synthesis of this compound, achieved through a convergent strategy, allows for the late-stage introduction of diversity. The key steps involve an intramolecular Diels-Alder reaction to construct the decalin core, followed by asymmetric alkylation and aldol reactions to install the stereocenters.[1][3] The final attachment of the side chain via a Horner-Wadsworth-Emmons reaction provides a key juncture for introducing synthetic variations.[4]
Workflow for Analog Synthesis:
Caption: General workflow for the synthesis of this compound analogs.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol assesses the ability of synthetic analogs to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Test compounds (synthetic this compound analogs) dissolved in DMSO
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for each compound.
Experimental Workflow for NO Inhibition Assay:
Caption: Workflow for the nitric oxide inhibition assay.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This enzymatic assay determines the inhibitory activity of synthetic analogs against human recombinant PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Test compounds (synthetic this compound analogs) dissolved in DMSO
-
96-well microplate
Protocol:
-
Reaction Setup: In a 96-well plate, add the PTP1B assay buffer, the test compound at various concentrations, and the PTP1B enzyme.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the pNPP substrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Absorbance Reading: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PTP1B inhibition compared to the control without an inhibitor. Determine the IC50 value for each compound.
Signaling Pathway
LPS-Induced Inflammatory Signaling in Macrophages
This compound and its analogs are thought to exert their anti-inflammatory effects by modulating the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages. Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. By inhibiting this pathway, this compound analogs can reduce the inflammatory response.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
By following these protocols and employing a rational design approach based on existing SAR data, researchers can effectively explore the chemical space around this compound to develop novel and potent anti-inflammatory and PTP1B inhibitory agents for therapeutic applications.
References
Application Notes and Protocols: Investigating the Effect of Tanzawaic Acid B on NF-κB and NFATc1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid B is a fungal metabolite that has garnered interest for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on two key transcription factors involved in the inflammatory response: Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells c1 (NFATc1). Understanding the modulation of these pathways by this compound is crucial for its development as a potential therapeutic agent for inflammatory diseases.
Data Presentation
The inhibitory effects of this compound and its derivatives on inflammatory markers and signaling pathways are summarized below. This data provides a quantitative basis for designing experiments to investigate its mechanism of action.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | Murine Microglial Cells (BV-2) | 42.5 µM | [1] |
| Penicisteck acid F | LPS-induced NF-κB Luciferase Activity | RAW264.7 Macrophages | Potent Inhibition (Specific IC50 in source) | [2] |
| Steckwaic acid E | LPS-induced NF-κB Activation | Not Specified | 10.4 µM | [3] |
| Tanzawaic acid analogue 10 | LPS-induced NF-κB Activation | Not Specified | 18.6 µM | [3] |
| Tanzawaic acid analogue 15 | LPS-induced NF-κB Activation | Not Specified | 15.2 µM | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing the impact of this compound.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
Caption: NFATc1 Signaling Pathway and Potential Inhibition by this compound.
Caption: Experimental Workflow for Investigating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on the selected cell line and to establish a non-toxic concentration range for subsequent experiments.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for the desired treatment time (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
LPS (Lipopolysaccharide)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).
-
Express the results as a percentage of the LPS-stimulated control.
NFATc1 Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NFATc1 transcriptional activity.
Materials:
-
Cells transfected with an NFATc1 luciferase reporter construct
-
This compound
-
RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) or other appropriate stimulus (e.g., ionomycin and PMA)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed transfected cells in a 96-well plate.[4]
-
Pre-treat cells with different concentrations of this compound.
-
Induce NFATc1 activation with RANKL or a combination of ionomycin and PMA.[5]
-
After an appropriate incubation period, lyse the cells and measure luciferase activity.[3]
-
Normalize the data and express it as a percentage of the stimulated control.
Western Blot Analysis for IκBα Phosphorylation and p65/NFATc1 Nuclear Translocation
Objective: To qualitatively and semi-quantitatively assess the effect of this compound on key proteins in the NF-κB and NFATc1 signaling pathways.
Materials:
-
Cell culture dishes
-
This compound
-
LPS or RANKL
-
Cell lysis buffer and nuclear/cytoplasmic extraction kits
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-NFATc1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 80-90% confluency and treat with this compound followed by stimulation with LPS or RANKL for a short duration (e.g., 15-60 minutes for IκBα phosphorylation; 1-2 hours for nuclear translocation).
-
For IκBα phosphorylation, lyse the whole cells. For nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to loading controls (β-actin for cytoplasmic and total lysates, Lamin B1 for nuclear lysates).
Quantitative PCR (qPCR) for Pro-inflammatory Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of NF-κB and NFATc1 target genes.
Materials:
-
Cell culture dishes
-
This compound
-
LPS or RANKL
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
Treat cells with this compound and/or stimulus for a suitable time to allow for gene transcription (e.g., 4-24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the inhibitory effects of this compound on the NF-κB and NFATc1 signaling pathways. The available data suggests that this compound and its derivatives are promising anti-inflammatory agents. Further detailed mechanistic studies, as outlined in this document, are essential to fully elucidate their therapeutic potential.
References
- 1. repository.kopri.re.kr [repository.kopri.re.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of Calcineurin/NFAT Signaling Blocks Oncogenic H-Ras Induced Autophagy in Primary Human Keratinocytes [frontiersin.org]
Determining the Absolute Configuration of Tanzawaic Acid B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the absolute configuration of Tanzawaic acid B, a natural polyketide with a complex stereochemistry. The methods outlined are crucial for the unambiguous structural elucidation and further development of this and related compounds in medicinal chemistry and drug discovery.
Introduction
This compound is a fungal metabolite belonging to a class of polyketides characterized by a multi-substituted octalin skeleton. The correct assignment of its absolute configuration is paramount for understanding its biological activity and for the development of synthetic analogues. Several powerful techniques have been successfully employed to elucidate the absolute stereochemistry of this compound and its derivatives. These methods, detailed below, include single-crystal X-ray crystallography, total synthesis, chiroptical spectroscopy (specifically Electronic Circular Dichroism), and NMR-based techniques such as the modified Mosher's method.
Key Methods for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule like this compound is a non-trivial task that often requires the application of multiple complementary methods.
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, with high precision. In 2018, the absolute configuration of this compound was definitively confirmed using this method.[1][2]
Experimental Protocol:
-
Crystal Growth:
-
Dissolve a pure sample of this compound (or a suitable crystalline derivative) in a minimal amount of an appropriate solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexane).
-
Employ a slow evaporation or vapor diffusion technique to grow single crystals of suitable quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data. The absolute configuration can be determined by anomalous dispersion effects, typically by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.
-
Caption: Total Synthesis Confirmation Workflow.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. [3][4][5]By comparing the experimental ECD spectrum of a compound with the computationally predicted spectrum for a given absolute configuration, the stereochemistry can be assigned. [6][7]This method has been widely applied to Tanzawaic acid derivatives. [8][9][10] Experimental and Computational Protocol:
-
Experimental ECD Spectrum Acquisition:
-
Dissolve a known concentration of pure this compound in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Record the ECD spectrum over a relevant UV-Vis wavelength range using a CD spectrometer.
-
-
Computational Modeling:
-
Generate low-energy conformers of both possible enantiomers of this compound using molecular mechanics (e.g., MMFF).
-
Optimize the geometry of these conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate the Boltzmann-averaged ECD spectrum for each enantiomer.
-
-
Spectral Comparison:
-
Compare the experimental ECD spectrum with the computationally generated spectra for both enantiomers.
-
The absolute configuration is assigned based on the enantiomer whose calculated spectrum shows the best agreement with the experimental one.
-
ECD Analysis Workflow
Caption: ECD-Based Configurational Assignment.
Modified Mosher's Method
The modified Mosher's method is a valuable NMR-based technique for determining the absolute configuration of secondary alcohols. [6]It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol center can be deduced. This method has been applied to derivatives of Tanzawaic acid. [11][8] Experimental Protocol:
-
Esterification Reactions:
-
Divide the sample of the Tanzawaic acid derivative containing a secondary alcohol into two portions.
-
React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine) to form the (S)-MTPA and (R)-MTPA esters, respectively.
-
Purify the resulting diastereomeric esters.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ) for the protons on either side of the carbinol center.
-
A positive Δδ for protons on one side of the C-O-MTPA plane and a negative Δδ for those on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
| Protons | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H on one side | Value | Value | Positive |
| H on other side | Value | Value | Negative |
Mosher's Method Logical Flow
Caption: Mosher's Method for Stereocenter Assignment.
Summary and Recommendations
The determination of the absolute configuration of this compound has been successfully achieved through a combination of powerful analytical techniques. While X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a limitation. Total synthesis offers an unambiguous proof but is a resource-intensive endeavor. Chiroptical methods, particularly ECD spectroscopy coupled with quantum chemical calculations, and NMR-based techniques like the modified Mosher's method, provide versatile and more accessible means for stereochemical assignment, especially for new derivatives or when only small amounts of material are available. For new analogues of Tanzawaic acid, a combination of ECD and/or NMR-based methods is highly recommended for reliable assignment of the absolute configuration.
References
- 1. First Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational prediction of chiroptical properties in structure elucidation of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational prediction of chiroptical properties in structure elucidation of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Tanzawaic Acid B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Tanzawaic acid B. The information is compiled from the first successful gram-scale synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Controlling Stereochemistry of the Octalin Core
-
Question: What is the key strategy for establishing the seven stereogenic centers in the octalin core of this compound, and what are the common pitfalls?
Answer: The most significant challenge in the synthesis of this compound is the precise control of its seven stereogenic centers.[1][2][3] A successfully employed strategy involves a combination of an intramolecular Diels-Alder (IMDA) reaction, an Evans asymmetric alkylation, and an asymmetric Mukaiyama aldol reaction to construct the chiral octalin skeleton.[4][5]
-
Intramolecular Diels-Alder (IMDA) Reaction: This reaction is crucial for forming the core bicyclic structure. A common issue is achieving the desired diastereoselectivity. The reaction conditions, particularly the choice of Lewis acid and temperature, are critical for favoring the correct isomer.
-
Asymmetric Alkylation and Aldol Reactions: To set key stereocenters, Evans' asymmetric alkylation and a subsequent asymmetric Mukaiyama aldol reaction have been proven effective.[5] A potential pitfall is the partial racemization of the chiral aldehyde intermediate generated between these steps.[5] To mitigate this, a one-pot protocol for the oxidation of the alcohol to the aldehyde followed by the aldol reaction is highly recommended.[5]
-
-
Question: My intramolecular Diels-Alder reaction is producing a mixture of diastereomers. How can I improve the selectivity for the desired trans-octalin skeleton?
Answer: Achieving high diastereoselectivity in the IMDA reaction for the formation of the trans-octalin core is a known challenge. The yield and selectivity can be sensitive to the reaction conditions. Based on the successful synthesis, careful optimization of the Lewis acid catalyst and reaction temperature is paramount. It is recommended to screen various Lewis acids and meticulously control the temperature to favor the desired endo transition state leading to the trans-fused system.
2. Gram-Scale Synthesis and Key Intermediates
-
Question: I am struggling to reproduce the synthesis on a gram scale. Which steps are the most critical for scaling up?
Answer: A major achievement of the first total synthesis was its successful execution on a gram scale, which is essential for further biological evaluation.[1][2][4] The researchers specifically highlighted the need to improve their synthetic route for the gram-scale production of the key chiral octalin intermediate.[1][2][3] Key considerations for scale-up include:
-
Robustness of early-stage reactions: Ensuring the initial steps for preparing the IMDA precursor are high-yielding and reproducible is crucial.
-
Purification methods: Chromatographic purifications that are feasible on a small scale can become bottlenecks during scale-up. Investigating crystallization or alternative purification techniques for key intermediates is advisable.
-
Reagent stoichiometry and addition rates: On a larger scale, maintaining optimal reaction concentrations and controlling exotherms during reagent addition becomes more critical.
-
3. Specific Reaction Troubleshooting
-
Question: The Horner-Wadsworth-Emmons (HWE) reaction to install the pentadienoic ester side chain is giving low yields. What are the potential causes and solutions?
Answer: The HWE reaction is a key late-stage transformation to append the pentadienoic ester moiety.[1][3] Low yields can often be attributed to several factors:
-
Aldehyde instability: The aldehyde precursor can be sensitive and may degrade if not used immediately after preparation.[1][3] It is recommended to perform the oxidation of the alcohol to the aldehyde and the subsequent HWE reaction in a one-pot fashion or with minimal delay.
-
Base selection: The choice of base is critical for the deprotonation of the phosphonate reagent. Common bases include NaH, KHMDS, or NaHMDS. The reaction temperature should also be optimized to ensure complete deprotonation without causing side reactions.
-
Purity of reagents: Ensure both the aldehyde and the phosphonate reagent are of high purity, as impurities can significantly impact the reaction outcome.
-
-
Question: I'm having trouble with the Barton-McCombie deoxygenation step. What are some common issues?
Answer: The Barton-McCombie deoxygenation is employed to remove a specific hydroxyl group.[1][3] Common problems with this reaction include:
-
Incomplete xanthate formation: The reaction proceeds via a xanthate intermediate.[1][3] Ensure the complete formation of the xanthate before proceeding with the radical deoxygenation step. This can be monitored by TLC.
-
Radical initiator and tin reagent: The efficiency of the deoxygenation can depend on the radical initiator (e.g., AIBN) and the tin reagent (e.g., Bu3SnH). Ensure these reagents are fresh, and their stoichiometry is optimized. Due to the toxicity of tin reagents, careful handling and purification are necessary. Alternative tin-free methods could also be explored if issues persist.
-
Quantitative Data Summary
The following table summarizes the yields for key steps in the synthesis of a crucial intermediate, as reported in the first total synthesis of this compound.
| Step | Reagents and Conditions | Yield (%) |
| Evans Asymmetric Alkylation | (Details not publicly available in summary) | (Not specified) |
| Reductive Removal of Chiral Auxiliary | LiAlH4 | (Not specified) |
| Parikh-Doering Oxidation / Evans Asymmetric Aldol Reaction (One-Pot) | SO3·py, Et3N, DMSO; then silyl enol ether, TiCl4, DIPEA | 70% (decagram-scale) |
| Barton-McCombie Deoxygenation | 1. NaHMDS, CS2, MeI; 2. Bu3SnH, AIBN | (Not specified, but part of a multi-step sequence) |
| Horner-Wadsworth-Emmons Reaction | (Phosphonate reagent), Base | (Not specified) |
Key Experimental Protocols
Protocol 1: One-Pot Parikh-Doering Oxidation and Asymmetric Aldol Reaction [5]
This protocol is designed to minimize the racemization of the chiral aldehyde intermediate.
-
Oxidation: To a solution of the chiral alcohol in a suitable solvent (e.g., CH2Cl2/DMSO), add triethylamine (Et3N). Cool the mixture to 0 °C and add sulfur trioxide pyridine complex (SO3·py) portion-wise. Stir the reaction at 0 °C until the starting material is consumed (as monitored by TLC).
-
Aldol Reaction: In a separate flask, prepare a solution of the silyl enol ether in CH2Cl2 and cool to -78 °C. Add a Lewis acid (e.g., TiCl4) dropwise, followed by a hindered base (e.g., DIPEA). To this mixture, add the freshly prepared aldehyde solution from step 1 via cannula at -78 °C.
-
Workup: Allow the reaction to proceed at -78 °C until completion. Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH2Cl2). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction [1][3]
-
Phosphonate Deprotonation: To a solution of the phosphonate reagent in an anhydrous aprotic solvent (e.g., THF) at 0 °C (or -78 °C depending on the base), add a strong base (e.g., NaH or NaHMDS) portion-wise. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the ylide.
-
Reaction with Aldehyde: Cool the ylide solution to the optimized reaction temperature (e.g., -78 °C). Add a solution of the freshly prepared aldehyde in the same solvent dropwise.
-
Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
References
optimizing the yield and purity of synthetic Tanzawaic acid B
Welcome to the technical support center for the synthesis of Tanzawaic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound involves a multi-step process that can be broadly divided into two key stages: the construction of the complex polysubstituted octalin skeleton and the subsequent attachment of the pentadienoic acid side chain.[1][2] Key reactions in this process include an intramolecular Diels-Alder reaction to form the core ring structure, asymmetric alkylation and aldol reactions to set the stereochemistry, a Horner-Wadsworth-Emmons (HWE) reaction to build the side chain, and a final hydrolysis step to yield the carboxylic acid.[1][3]
Q2: What are the major challenges in the synthesis of this compound?
A2: The primary challenges in synthesizing this compound are:
-
Stereochemical Control: The molecule has multiple stereogenic centers, making precise control of stereochemistry crucial and challenging.[2]
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Low Selectivity in Key Reactions: For instance, the thermal intramolecular Diels-Alder reaction can result in low selectivity for the desired trans-octalin isomer.[1][4]
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Intermediate Instability: Certain intermediates, such as the dienyl bromide, are unstable under both acidic and basic conditions, complicating purification.[4]
-
Racemization: Chiral aldehydes used in the synthesis are susceptible to racemization, which can significantly impact the yield of the desired stereoisomer.[3]
Q3: Has a gram-scale synthesis of this compound been reported?
A3: Yes, the first total synthesis of this compound also reported a gram-scale synthesis, indicating that the process is scalable for producing larger quantities of the compound.[1][2][5] This was a significant achievement, enabling further biological studies.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Intramolecular Diels-Alder Reaction
Symptoms:
-
A mixture of trans- and cis-octalin isomers is obtained.
-
The yield of the desired trans-octalin is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Thermal Reaction Conditions | The thermal intramolecular Diels-Alder reaction has been reported to have low selectivity.[1][4] Consider using a Lewis acid-assisted intramolecular Diels-Alder reaction to improve the selectivity for the trans-fused octalin. |
| Reaction Temperature | The reaction temperature is critical. It has been noted that 35°C is an optimal temperature to favor the Wittig product formation over the competing thermal intramolecular Diels-Alder reaction.[1] |
| Solvent Effects | While solvent effects on the selectivity of the Diels-Alder step were found to be minimal, ensure that the appropriate solvent (e.g., toluene) is used as specified in established protocols.[1] |
Issue 2: Poor Stereoselectivity in the Asymmetric Aldol Reaction
Symptoms:
-
Multiple diastereomers are observed after the aldol reaction.
-
The desired all-syn-adduct is not the major product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Racemization of the Chiral Aldehyde | The chiral and α-epimerizable aldehyde is prone to racemization before the aldol reaction.[3] To mitigate this, a one-pot protocol involving the Parikh-Doering oxidation of the corresponding alcohol followed immediately by the Evans asymmetric aldol reaction is recommended.[3] This avoids isolation of the sensitive aldehyde. |
| Incorrect Reagents or Conditions | The choice of chiral auxiliary and reaction conditions is crucial for achieving high stereoselectivity. The use of an Evans chiral auxiliary has been successfully employed.[3] Ensure precise control of temperature and the use of appropriate boron reagents as described in the literature.[4] |
Issue 3: Degradation of Intermediates During Purification
Symptoms:
-
Significant loss of material during column chromatography.
-
Appearance of new, unexpected spots on TLC plates during purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Instability of Dienyl Bromide | The dienyl bromide intermediate is known to be unstable under both acidic and basic aqueous conditions.[4] Careful purification is necessary. Use a neutral silica gel for column chromatography and avoid prolonged exposure to acidic or basic conditions. |
| Sensitivity of Aldehyde Intermediates | Aldehyde intermediates can be sensitive to oxidation or epimerization.[3][4] It is best to use them immediately in the next step without extensive purification whenever possible.[1][4] If purification is necessary, perform it quickly and under an inert atmosphere. |
Issue 4: Incomplete Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms:
-
The starting aldehyde is still present after the reaction.
-
The yield of the pentadienoic ester is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Purity of the Aldehyde | Impurities in the aldehyde starting material can interfere with the HWE reaction. Ensure the aldehyde is as pure as possible or use the crude aldehyde immediately after its formation to minimize degradation.[1][4] |
| Reaction Conditions | The HWE reaction is sensitive to temperature and the base used. Ensure that the reaction is carried out at the recommended low temperature to favor the kinetic product.[1] |
Experimental Protocols
1. One-Pot Parikh-Doering Oxidation and Evans Asymmetric Aldol Reaction
This protocol is designed to minimize the racemization of the chiral aldehyde intermediate.[3]
-
Step 1: Parikh-Doering Oxidation
-
Dissolve the alcohol precursor in a suitable solvent (e.g., dichloromethane).
-
Add a sulfur trioxide pyridine complex and triethylamine.
-
Stir the reaction at the appropriate temperature until the oxidation is complete (monitor by TLC).
-
-
Step 2: Evans Asymmetric Aldol Reaction
-
In a separate flask, prepare the enolate of the chiral auxiliary-bearing acetate with a suitable boron reagent (e.g., dibutylboron triflate) and a base (e.g., triethylamine) at low temperature.
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Transfer the crude aldehyde solution from Step 1 via cannula into the enolate solution at low temperature.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Work up the reaction and purify the product by column chromatography.
-
2. Horner-Wadsworth-Emmons (HWE) Reaction for Side Chain Formation
This protocol describes the formation of the pentadienoic ester side chain.[1][4]
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Step 1: Deprotonation of the Phosphonate
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Dissolve the appropriate phosphonate reagent in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
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Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-butyllithium) dropwise and stir to form the ylide.
-
-
Step 2: Reaction with the Aldehyde
-
Dissolve the aldehyde core in anhydrous THF and add it dropwise to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
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Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
-
Step 3: Purification
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Purify the resulting pentadienoic ester by column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the Diels-Alder reaction.
Caption: Troubleshooting poor stereoselectivity in the aldol reaction.
References
Technical Support Center: Stability and Degradation of Tanzawaic Acid B in Solution
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the stability and degradation of Tanzawaic acid B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound can be influenced by several factors, primarily due to its chemical structure which includes a pentadienoic ester and a multi-substituted octalin skeleton. Key factors include:
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pH: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
Light: The conjugated diene system in the pentadienoic acid moiety may be sensitive to photolytic degradation.
-
Oxidizing agents: The presence of peroxides or other oxidizing agents can lead to oxidative degradation of the molecule.[1][2]
Q2: What are the recommended solvent systems and storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity solvents such as DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For most products, DMSO can be used for preparing stock solutions. Once the stock solution is prepared, aliquot it to routine usage volumes and store at -20°C or -80°C.[3] For aqueous solutions used in experiments, it is advisable to use freshly prepared solutions and protect them from light.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Key steps include:
-
Developing a separation method, typically using a C18 column with a gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).
-
Forced degradation studies are the prominent way to develop degradation pathways and to identify the degradation products of the active ingredients.[2][4]
-
Validating the method to ensure it is specific, sensitive, accurate, and precise for quantifying this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of this compound potency in my assay. | Degradation of the compound in the assay medium. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Analyze a sample of your working solution by HPLC to confirm the concentration and purity. 3. Evaluate the pH and temperature of your assay medium and consider buffering if necessary. |
| Appearance of unknown peaks in my HPLC chromatogram over time. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.[4][5] 2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate the structure of the degradation products. |
| Inconsistent results between experimental replicates. | Instability of this compound under the specific experimental conditions. | 1. Protect your samples from light by using amber vials or covering them with aluminum foil. 2. Control the temperature of your experiments precisely. 3. If using aqueous buffers, degas the solutions to minimize dissolved oxygen and potential oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[2][5]
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose a solid sample of this compound and a solution sample to heat (e.g., 80°C) for up to 72 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC.
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and quantify the major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Column and Mobile Phase Selection: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid) to achieve good separation between the parent compound and its degradants generated from the forced degradation study.
-
Gradient Optimization: Develop a gradient elution program to resolve all peaks within a reasonable run time.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Major Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 4 hours | Room Temp | 85% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 1 |
| Heat (Solid) | 72 hours | 80°C | < 5% | 0 |
| Heat (Solution) | 72 hours | 80°C | 30% | 2 |
| Light (Solid) | ICH Q1B | Ambient | < 2% | 0 |
| Light (Solution) | ICH Q1B | Ambient | 40% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation pathways.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanzawaic acid E | Antibiotics | 289500-83-0 | Invivochem [invivochem.com]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
troubleshooting interference in Tanzawaic acid B bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tanzawaic acid B in various bioassays. The information is tailored for scientists and professionals in drug development, offering insights into potential experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactivities of this compound?
A1: this compound is a polyketide natural product with several reported biological activities. It is primarily known as an inhibitor of bacterial conjugation, particularly for IncW and IncFII conjugative systems[1]. Additionally, it has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production and possesses inhibitory activity against protein tyrosine phosphatase 1B (PTP1B)[2].
Q2: What is the recommended solvent for dissolving this compound for use in bioassays?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro bioassays[3][4]. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: What is the known cytotoxicity of this compound?
A3: this compound has shown reduced toxicity in bacterial, fungal, and human cell lines when compared to some synthetic conjugation inhibitors[1]. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT assay) with your specific cell line and experimental conditions to determine the non-toxic concentration range for your bioassay[4].
Q4: Are there known issues with the stability of this compound in assay conditions?
A4: While specific stability data in various assay buffers is not extensively reported, as a polyketide with several double bonds, this compound may be susceptible to degradation over long incubation periods or under harsh conditions (e.g., extreme pH, exposure to strong light). It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment and minimize the exposure of the compound to light.
Troubleshooting Guides
This section addresses specific issues that may arise during bioassays with this compound.
High Background or False Positives in Fluorescence-Based Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | Tanzawaic acid analogues have UV absorption maxima around 255-300 nm[1][5]. If your assay uses excitation or measures emission in this range, the compound itself might fluoresce, leading to high background. Troubleshooting Steps: 1. Run a control with this compound alone in the assay buffer to measure its intrinsic fluorescence. 2. If significant, consider using a different fluorescent dye with excitation and emission wavelengths outside the absorbance range of this compound. 3. If possible, perform a spectral scan of this compound to identify its specific excitation and emission maxima. |
| Compound Precipitation/Aggregation | As a hydrophobic molecule, this compound may precipitate or form aggregates in aqueous assay buffers, especially at higher concentrations. These aggregates can scatter light or interfere with assay components, leading to false positives[6]. Troubleshooting Steps: 1. Visually inspect your assay plates for any signs of precipitation. 2. Determine the critical aggregation concentration (CAC) of this compound under your assay conditions. 3. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to prevent aggregation[7]. 4. Ensure the final DMSO concentration is kept low (typically <1%) to maintain solubility. |
| Non-specific Binding | This compound might non-specifically interact with assay components, such as proteins or detection reagents. |
Inconsistent or Noisy Data
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates can lead to high variability between replicates. |
| Edge Effects in Plates | Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in concentration and affecting cell growth and assay performance. |
| Incomplete Reagent Mixing | Failure to properly mix reagents can result in uneven reactions across the plate. |
Lower than Expected Activity
| Potential Cause | Recommended Solution |
| Degradation of this compound | The compound may have degraded due to improper storage or handling. |
| Suboptimal Assay Conditions | The pH, temperature, or incubation time of your assay may not be optimal for observing the inhibitory activity of this compound. |
| Incorrect Concentration Range | The concentrations of this compound being tested may be too low to elicit a significant biological response. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound and its analogues in various bioassays.
Table 1: Inhibition of Bacterial Conjugation by this compound
| Plasmid System | Assay Type | Concentration | Inhibition | Reference |
| R388 (IncW) | Fluorescence-based HTC | 0.4 mM | 98% | [8] |
| R100-1 (IncFII) | Plate-conjugation | 0.4 mM | ~100-fold reduction | [8] |
Table 2: Anti-Inflammatory Activity of Tanzawaic Acid Derivatives (IC50 values)
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | BV-2 (microglial) | NO Production Inhibition | 42.5 | [2] |
| Tanzawaic acid A | BV-2 (microglial) | NO Production Inhibition | 7.1 | [2] |
| Tanzawaic acid A | RAW 264.7 (macrophage) | NO Production Inhibition | 27.0 | [2] |
| 2E,4Z-tanzawaic acid D | BV-2 (microglial) | NO Production Inhibition | 37.8 | [2] |
Table 3: PTP1B Inhibitory Activity of Tanzawaic Acid Derivatives
| Compound | IC50 (µM) | Reference |
| This compound | 8.2 | [2] |
| Tanzawaic acid A | 8.2 | [2] |
Experimental Protocols
Protocol 1: Bacterial Conjugation Inhibition Assay (Plate-Mating)
This protocol is adapted from Getino et al., 2016[8].
-
Culture Preparation: Grow donor and recipient bacterial strains in appropriate liquid media to the stationary phase.
-
Cell Preparation: Mix equal volumes of the donor and recipient cultures, centrifuge, and wash the cell pellet. Resuspend the pellet in a small volume of LB broth.
-
Mating: Spot 5 µL of the cell mixture onto LB-agar plates containing various concentrations of this compound (or DMSO as a vehicle control).
-
Incubation: Incubate the plates for 1 hour at 37°C to allow conjugation to occur.
-
Selection: Resuspend the bacteria from the agar surface in M9 broth and plate serial dilutions onto selective agar plates to enumerate transconjugants.
-
Calculation: Calculate the conjugation frequency as the number of transconjugants per recipient cell.
Protocol 2: PTP1B Inhibition Assay (pNPP Substrate)
This protocol is a generalized method based on common practices[9][10][11][12].
-
Reagent Preparation:
-
Assay Buffer: 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0.
-
Enzyme Solution: Dilute recombinant human PTP1B in assay buffer.
-
Substrate Solution: Prepare a solution of p-nitrophenyl phosphate (pNPP) in assay buffer.
-
Test Compound: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound dilution (or DMSO control) to each well.
-
Add 20 µL of the enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 170 µL of the pNPP substrate solution.
-
-
Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 40 µL of 5 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Nitric Oxide (NO) Production Inhibition Assay (Griess Reagent)
This protocol is based on methodologies for measuring NO production in RAW 264.7 macrophages[8][13][14][15].
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for an additional 18-24 hours.
-
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples using a sodium nitrite standard curve.
Visualizations
Caption: A generalized workflow for this compound bioassays.
Caption: A troubleshooting flowchart for bioassay interference.
Caption: Putative inhibitory actions of this compound.
References
- 1. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 2. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Reactive Oxygen Species | 169181-33-3 | Invivochem [invivochem.com]
- 4. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of Tanzawaic acid B for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanzawaic acid B. The information is designed to address common challenges related to the compound's low aqueous solubility and to provide guidance for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a polyketide natural product, originally isolated from the fungus Penicillium citrinum.[1][2] It possesses a characteristic polysubstituted octalin skeleton.[1][3] Pre-clinical studies have demonstrated a range of biological activities for Tanzawaic acid and its derivatives, including antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1][3]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A2: this compound is a hydrophobic molecule and, like many novel chemical entities, exhibits poor water solubility. This is a common challenge in experimental settings and requires the use of organic solvents or other solubilization techniques to prepare stock solutions suitable for in vitro and in vivo studies.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for experimental use.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules. For highly hydrophobic compounds, starting with a small amount of 100% DMSO to create a concentrated stock solution is advisable.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, several alternatives can be explored if DMSO is not suitable for your experimental system. These include:
-
Other Organic Solvents: Ethanol and Dimethylformamide (DMF) can also be used to dissolve this compound.[4]
-
Co-solvents: Using a mixture of a primary organic solvent with an aqueous buffer can sometimes improve solubility and reduce the final concentration of the organic solvent.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, thereby increasing their solubility in aqueous solutions. Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective and have reduced toxicity.
-
Surfactants: Non-ionic surfactants like Tween® 80 and Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous media.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
This is a common problem when diluting a concentrated DMSO stock of a hydrophobic compound into a cell culture medium or buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | The concentration of this compound in the final aqueous solution is above its solubility limit. | Reduce the final concentration of this compound in your experiment. |
| Rapid Dilution | Adding the DMSO stock too quickly to the aqueous medium can cause localized high concentrations and precipitation. | Add the DMSO stock dropwise to the vigorously vortexing or stirring aqueous medium. This promotes rapid dispersion. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not be necessary. | Optimize the concentration of your DMSO stock solution to minimize the final DMSO percentage in your assay. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it at or below 0.1% if possible. |
| Temperature Effects | Solubility can be temperature-dependent. | Gently warm the aqueous medium (e.g., to 37°C) before adding the DMSO stock. However, be mindful of the thermal stability of this compound. |
Issue 2: Cellular toxicity observed in vehicle control (DMSO alone).
High concentrations of DMSO can be cytotoxic to many cell lines.
| Parameter | Recommendation |
| Final DMSO Concentration | Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium. For sensitive cell lines, a concentration of ≤ 0.1% is recommended. |
| Cell Line Sensitivity | Different cell lines exhibit varying tolerance to DMSO. It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. |
| Incubation Time | The duration of exposure to DMSO can also influence toxicity. For longer incubation periods, it is advisable to use a lower final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat. Sonication can also be used to facilitate dissolving the compound.
-
Sterilization: The DMSO stock solution should be prepared under sterile conditions. As DMSO is not autoclavable, use sterile-filtered DMSO and aseptic techniques.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium or buffer to 37°C.
-
Dilution: While vortexing or gently swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is within the tolerated range for your cell line.
-
Final Mix: Gently mix the final working solution before adding it to the cells.
-
Observation: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Signaling Pathways and Experimental Workflows
Tanzawaic acid derivatives have been shown to exert anti-inflammatory effects, in part, through the inhibition of the NF-κB signaling pathway. Additionally, they have been found to inhibit RANKL-induced osteoclastogenesis.
Diagram 1: General Workflow for Testing this compound Solubility
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
Diagram 2: The NF-κB Signaling Pathway and Potential Inhibition by Tanzawaic Acid Derivatives
References
overcoming epimerization during the synthesis of the octalin core
Technical Support Center: Synthesis of the Octalin Core
Welcome to the technical support center for synthetic chemists. This resource provides targeted troubleshooting guides and frequently asked questions to address the common challenge of epimerization during the synthesis of the octalin core.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of octalin core synthesis?
A1: Epimerization is a chemical process where the configuration of only one stereocenter in a molecule with multiple stereocenters is inverted.[1] In octalin synthesis, this most commonly refers to the inversion of a stereocenter at the ring junction (leading to a mix of cis and trans isomers) or at a carbon atom adjacent (alpha) to a carbonyl group. This unwanted side reaction can lead to diastereomeric mixtures that are often difficult to separate, reducing the overall yield of the desired stereoisomer.[1][2]
Q2: At which stages of octalin synthesis is epimerization most likely to occur?
A2: Epimerization is most prevalent during reactions that involve the formation of an enol or enolate intermediate, as the alpha-carbon temporarily loses its stereochemical integrity by becoming planar. Key reaction steps include:
-
Robinson Annulation: Both the initial Michael addition and the subsequent intramolecular aldol condensation are typically base-catalyzed, providing ample opportunity for enolate formation and equilibration.[3][4][5]
-
Base- or Acid-Catalyzed Cyclizations: Any ring-closing step that relies on deprotonation/protonation alpha to a carbonyl is a potential point of epimerization.
-
Post-Synthesis Modifications: Protecting group manipulations or other transformations on the formed octalin core under non-neutral pH or elevated temperatures can also induce epimerization.[6]
Q3: What are the primary factors that influence the degree of epimerization?
A3: Several reaction parameters critically determine whether a reaction proceeds with high stereoselectivity or results in epimerization. These factors can be manipulated to favor the desired product.
-
Temperature: Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product.[7][8]
-
Base/Acid Strength and Steric Hindrance: The choice of base is critical. Strong, sterically hindered bases (e.g., LDA) at low temperatures tend to deprotonate the most accessible proton, leading to the kinetic enolate. Weaker bases (e.g., NaOEt, KOH) at higher temperatures allow for equilibration to the more stable thermodynamic enolate.[7]
-
Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates, thereby affecting the product ratio.[9] Polar solvents can sometimes increase the rate of epimerization.[9]
-
Reaction Time: Shorter reaction times favor the kinetic product, whereas longer times allow for equilibration to the thermodynamic product.[7]
Q4: How can I detect and quantify the ratio of epimers in my product mixture?
A4: The most common methods for detecting and quantifying epimers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. Epimers will often exhibit distinct signals and coupling constants for protons at or near the affected stereocenters. Integration of these unique signals allows for the determination of the diastereomeric ratio (d.r.).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can effectively separate epimers, allowing for accurate quantification based on peak area.
-
Gas Chromatography (GC): Similar to HPLC, using a chiral GC column can resolve and quantify volatile epimeric products.
Troubleshooting Guide
Problem: My Robinson annulation is producing a mixture of cis and trans-fused octalins. How can I control the stereochemical outcome?
This is a classic issue of kinetic versus thermodynamic control. The desired product dictates the ideal reaction conditions. The trans-decalin system is generally more thermodynamically stable, while the cis-fused product may be the kinetically favored one.[7][10]
Solution: Adjust your reaction conditions to selectively favor one pathway over the other.
Data Presentation: Conditions for Stereocontrol in Robinson Annulation
| Parameter | Kinetic Control (Favors Faster-Forming Product) | Thermodynamic Control (Favors More Stable Product) |
| Goal | Often yields the cis-fused octalin. | Typically yields the more stable trans-fused octalin. |
| Temperature | Low temperatures (-78 °C to 0 °C)[7] | Higher temperatures (Room temp. to reflux)[8][10] |
| Base | Strong, sterically hindered, non-equilibrating (e.g., LDA, LiHMDS) | Weaker, equilibrating bases (e.g., KOH, NaOEt, NaOMe)[7] |
| Reaction Time | Short; quench reaction upon completion of addition. | Long; allow the mixture to stir for an extended period to equilibrate. |
| Solvent | Aprotic, non-polar solvents (e.g., THF, Diethyl Ether). | Protic or polar aprotic solvents that facilitate equilibration. |
Problem: I have successfully synthesized the desired octalin core, but subsequent reactions are causing epimerization at a sensitive stereocenter.
Solution: Protect the sensitive site or modify the conditions of subsequent steps.
-
Protect the Carbonyl Group: If the epimerizing center is alpha to a ketone, consider protecting the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst). Ketal formation is reversible, and the protecting group can be removed later under controlled acidic conditions.
-
Modify Reaction Conditions: For subsequent steps, use non-basic and non-acidic reagents where possible. If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures to minimize enolate formation.
-
Reduce Reaction Temperature: Perform subsequent transformations at the lowest possible temperature to slow down the rate of epimerization.[9]
Experimental Protocols
Protocol 1: General Procedure for Robinson Annulation under Kinetic Control
-
Objective: To favor the formation of the kinetically controlled product (e.g., cis-fused octalin).
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Enolate Formation: Slowly add a solution of the starting ketone (1.0 eq.) in THF to a solution of lithium diisopropylamide (LDA) (1.05 eq.) in THF at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.
-
Michael Addition: Add a solution of methyl vinyl ketone (MVK) (1.0 eq.) in THF dropwise to the enolate solution at -78 °C.
-
Annulation & Quench: Stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product immediately via flash column chromatography on silica gel.
Protocol 2: General Procedure for Robinson Annulation under Thermodynamic Control
-
Objective: To favor the formation of the thermodynamically more stable product (e.g., trans-fused octalin).
-
Setup: To a round-bottom flask, add the starting ketone (1.0 eq.), ethanol, and a catalytic amount of sodium ethoxide (NaOEt) (0.1-0.3 eq.).
-
Reaction Initiation: Add methyl vinyl ketone (MVK) (1.0-1.2 eq.) to the mixture at room temperature.
-
Equilibration: Heat the reaction mixture to reflux and stir for 12-24 hours to allow the system to reach thermodynamic equilibrium.
-
Workup: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure. Add water and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the product via flash column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting epimerization.
Caption: Energy profile for kinetic vs. thermodynamic products.
Caption: Mechanism of epimerization via a planar enolate.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
managing unstable intermediates in the Tanzawaic acid B synthetic route
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Tanzawaic acid B. The information is tailored to address specific challenges related to the management of unstable intermediates and other critical reaction steps.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound, with a focus on reactions involving unstable intermediates.
Guide 1: Oxidation of Alcohol 27 to Aldehyde 6
The oxidation of the secondary alcohol 27 to the corresponding aldehyde 6 is a critical step. Aldehyde 6 is prone to degradation and should be used immediately in the subsequent Horner-Wadsworth-Emmons (HWE) reaction.[1][2]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of pentadienoic ester 5 in the subsequent HWE reaction. | 1. Decomposition of aldehyde 6 prior to the HWE reaction. 2. Incomplete oxidation of alcohol 27 . 3. Epimerization of the α-chiral center in aldehyde 6 . | 1. Immediate Use: Ensure that aldehyde 6 is used in the HWE reaction as soon as it is formed. Do not attempt to isolate or store it.[1][2] 2. Reaction Monitoring: Monitor the oxidation reaction by TLC to ensure complete consumption of the starting alcohol. 3. Mild Conditions: Employ mild oxidation conditions, such as the Parikh-Doering oxidation, at controlled temperatures (e.g., 0 °C to room temperature) to minimize side reactions and epimerization.[3][4] |
| Formation of unexpected byproducts. | 1. Over-oxidation to the carboxylic acid. 2. Formation of methylthiomethyl ether side products if using a DMSO-based oxidation.[3][5] | 1. Careful Stoichiometry: Use a precise amount of the oxidizing agent. 2. Temperature Control: Maintain the recommended reaction temperature to avoid the formation of methylthiomethyl ether byproducts. Using solvents with low polarity can also minimize this side reaction.[5] |
Experimental Protocol: Parikh-Doering Oxidation of Alcohol 27
A solution of alcohol 27 in anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO) is cooled to 0 °C. Triethylamine (Et3N) is added, followed by the portion-wise addition of the sulfur trioxide-pyridine complex (SO3·py). The reaction is stirred at 0 °C and monitored by TLC. Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude aldehyde 6 is immediately dissolved in the appropriate solvent for the HWE reaction.
Guide 2: One-Pot Parikh-Doering Oxidation and Evans Aldol Reaction for Chiral Aldehyde 7
In a related synthetic approach towards the core of Tanzawaic acids, a chiral aldehyde 7 is generated and used in an Evans aldol reaction. To prevent racemization of the α-chiral center, a one-pot protocol is employed.[6]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low diastereoselectivity in the aldol reaction. | 1. Racemization of the α-chiral center of aldehyde 7 prior to the aldol reaction.[6][7] 2. Incorrect stoichiometry of the boron reagent or base. | 1. Strict One-Pot Procedure: The crude solution of the chiral aldehyde 7 from the Parikh-Doering oxidation must be directly transferred via cannula into the pre-formed enolate for the aldol reaction without any workup or purification.[2] 2. Control of Reagents: Ensure accurate amounts of dibutylboron triflate and triethylamine are used to generate the boron enolate. |
| Low yield of the aldol adduct. | 1. Incomplete formation of the enolate. 2. Decomposition of the aldehyde. | 1. Anhydrous Conditions: Maintain strictly anhydrous conditions during the formation of the enolate and the subsequent aldol reaction. 2. Low Temperature: Perform the enolate formation and the aldol reaction at low temperatures (e.g., -78 °C) to ensure stability of the reagents and intermediates. |
Workflow for the One-Pot Oxidation-Aldol Reaction
Caption: One-pot sequence for the synthesis of the aldol adduct.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use aldehyde 6 immediately after its formation?
A1: Aldehyde 6 is an unstable intermediate that can readily decompose or undergo side reactions, such as epimerization at the α-position, which would lead to a mixture of diastereomers in the subsequent HWE reaction.[1][2] Using it immediately minimizes these undesired pathways and maximizes the yield of the desired pentadienoic ester 5 .
Q2: What are the common side reactions during the Parikh-Doering oxidation and how can they be minimized?
A2: A common side reaction is the formation of a methylthiomethyl ether byproduct.[5] This can be minimized by maintaining a low reaction temperature and using a solvent of low polarity. Another potential issue is the presence of acidic impurities (HSO4-) in the commercial SO3-pyridine complex, which can catalyze side reactions. This can be mitigated by adding extra pyridine to the reaction mixture.[8]
Q3: I am observing poor E/Z selectivity in the Horner-Wadsworth-Emmons (HWE) reaction. What can I do?
A3: The HWE reaction is generally E-selective.[9] However, the selectivity can be influenced by the structure of the phosphonate reagent and the reaction conditions. To favor the E-isomer, standard conditions with sodium or lithium bases are typically used. For Z-selectivity, modified phosphonate reagents, such as those with trifluoroethoxy (the Still-Gennari modification) or aryloxy groups (the Ando modification), can be employed.[9]
Q4: My intramolecular Diels-Alder (IMDA) reaction is giving a low yield of the desired trans-fused octalin. What could be the issue?
A4: The stereochemical outcome of the IMDA reaction is highly dependent on the reaction conditions. In the synthesis of the this compound core, a thermal IMDA reaction was found to proceed with low selectivity for the desired trans-fused octalin.[1] To suppress the undesired thermal reaction and improve selectivity, the preceding Wittig or HWE reaction should be carried out under kinetic control at lower temperatures.[1] The choice of solvent can also influence the selectivity.
Q5: How can I confirm the stereochemistry of the chiral centers in the octalin core?
A5: The stereochemistry of the final product and key intermediates is typically confirmed by a combination of spectroscopic methods, including 1H NMR and 13C NMR spectroscopy, and by comparing the data to that of the natural product.[1] Optical rotation measurements are also crucial for confirming the absolute stereochemistry.[1] In some cases, X-ray crystallography of a suitable crystalline derivative may be necessary to unambiguously determine the relative and absolute stereochemistry.
Data Summary
The following table summarizes key quantitative data for selected steps in the this compound synthesis.
| Reaction Step | Reactant(s) | Product | Yield (%) | Key Reagents and Conditions | Reference |
| Oxidation | Alcohol 27 | Aldehyde 6 | Not isolated | SO3·py, Et3N, DMSO, CH2Cl2, 0 °C | [1][2] |
| HWE Reaction | Aldehyde 6 | Pentadienoic ester 5 | (Used crude) | Phosphonate, base, THF | [1][2] |
| One-pot Oxidation-Aldol | Alcohol | All-syn-adduct | ~70% (decagram scale) | 1. SO3·py, Et3N, DMSO/DCM 2. Chiral auxiliary, Bu2BOTf, Et3N | [6] |
| IMDA Precursor Formation (HWE) | Aldehyde 20 | Diene | 42% (over 4 steps) | Phosphonate, LiHMDS, CH2Cl2 | [1][2] |
Signaling Pathway and Workflow Diagrams
Logical Flow for Troubleshooting Low Yield in the HWE Step
Caption: Troubleshooting workflow for the Horner-Wadsworth-Emmons reaction step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
- 8. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Scaling Up Chiral Octalin Intermediate Production
Welcome to the technical support center for the synthesis and scale-up of chiral octalin intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of these valuable chiral building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral octalin intermediates on a large scale?
A1: The most prevalent method for synthesizing chiral octalin intermediates, such as the Wieland-Miescher ketone and its analogs, is the asymmetric Robinson annulation.[1][2] This reaction typically involves the condensation of a cyclic 1,3-dione with an α,β-unsaturated ketone, such as methyl vinyl ketone.[1] For achieving enantioselectivity on a large scale, organocatalysis using chiral amines, particularly L-proline or its derivatives, is a widely adopted and effective strategy.[1][3][4][5] This specific application is often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[3][6][7]
Q2: What are the critical parameters to control during the scale-up of the organocatalytic Robinson annulation?
A2: Several parameters are crucial for a successful and reproducible scale-up:
-
Catalyst Loading: While higher catalyst loading can improve reaction rates, it also increases costs. For industrial applications, minimizing catalyst loading without compromising yield and enantioselectivity is a key optimization goal.[8][9]
-
Temperature: Temperature control is critical to prevent side reactions and potential racemization.[] The optimal temperature will depend on the specific substrates and catalyst used.
-
Solvent: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates, and the stereochemical outcome.[] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents.[1][3]
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product yield while minimizing the formation of by-products.
-
Purification Method: The purification strategy, whether through crystallization or chromatography, needs to be scalable and efficient to isolate the desired chiral product with high purity.[8][11][12]
Q3: How can I improve the enantiomeric excess (ee) of my chiral octalin intermediate?
A3: Achieving high enantiomeric excess is a primary goal in chiral synthesis. Here are some strategies:
-
Catalyst Selection: The choice of the organocatalyst is paramount. While L-proline is a common choice, various derivatives have been developed that can offer superior enantioselectivity for specific substrates.[8][9]
-
Additives: The addition of co-catalysts or additives, such as Brønsted acids, can sometimes enhance the enantioselectivity of the reaction.[13]
-
Recrystallization: Fractional crystallization can be a powerful technique to enrich the enantiomeric purity of the final product.[8] In some cases, the racemic form may crystallize preferentially, allowing for the isolation of the desired enantiomer from the mother liquor.[8]
-
Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a reliable method for separating enantiomers and obtaining highly pure material, although it can be more expensive on a large scale.[11][12][14][15]
Q4: What are the common by-products in the synthesis of Wieland-Miescher ketone, and how can they be minimized?
A4: The primary side reactions in the synthesis of the Wieland-Miescher ketone are the formation of aldol addition products that do not undergo the final cyclization and dehydration, as well as products from self-condensation of the starting materials. To minimize these, it is important to carefully control the reaction conditions, such as temperature and reaction time, and to optimize the stoichiometry of the reactants.
Troubleshooting Guides
Issue 1: Low Yield of the Chiral Octalin Intermediate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Increased conversion of starting materials to the desired product. |
| Catalyst Deactivation | Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required). Consider increasing the catalyst loading as a test, though this is not ideal for large-scale production. | Improved reaction rate and conversion. |
| Suboptimal Reaction Conditions | Re-evaluate the solvent, temperature, and concentration. A solvent screen or temperature optimization study may be necessary. | Identification of conditions that favor product formation and stability. |
| Side Reactions | Analyze the crude reaction mixture to identify major by-products. Adjusting the reaction temperature or the rate of addition of one reactant to another can sometimes minimize side reactions. | Reduced formation of unwanted by-products and an increased yield of the desired product. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Catalyst | Verify the chiral purity and activity of the organocatalyst. Consider screening a small library of different chiral catalysts or ligands to find a more selective one for your specific substrate.[8][9] | Identification of a catalyst that provides higher enantioselectivity. |
| Racemization | The product may be susceptible to racemization under the reaction or work-up conditions.[16][17][18] Analyze the ee at different time points during the reaction. Consider lowering the reaction temperature or using a milder work-up procedure. The presence of acid or base can sometimes lead to racemization of carbonyl compounds through enolization.[18] | Preservation of the enantiomeric purity of the product. |
| Suboptimal Reaction Conditions | The enantioselectivity of organocatalytic reactions can be highly sensitive to the solvent, temperature, and the presence of additives.[13] A systematic optimization of these parameters is recommended. | Discovery of reaction conditions that maximize the enantiomeric excess. |
| Inaccurate ee Determination | Ensure that the analytical method (e.g., chiral HPLC or GC) is properly validated for separating the enantiomers of your product.[14] | Reliable and accurate measurement of the enantiomeric excess. |
Experimental Protocols
Key Experiment: Gram-Scale Asymmetric Synthesis of (S)-Wieland-Miescher Ketone
This protocol is adapted from a literature procedure for the proline-catalyzed Robinson annulation.[1][8]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium chloride (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1,3-cyclohexanedione and (S)-proline (typically 3-10 mol%) in DMF.
-
Michael Addition: Cool the mixture in an ice bath and add methyl vinyl ketone dropwise over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate or toluene. Wash the organic layer with dilute HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (S)-Wieland-Miescher ketone.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of (S)-Wieland-Miescher Ketone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 3 | DMF | Room Temp | 48 | 70 | 70 | [8] |
| (S)-Proline | 3 | DMSO | Room Temp | - | 49 | 76 | [1] |
| N-tosyl-(Sa)-binam-L-prolinamide | 2 | Solvent-free | Room Temp | - | 93 | 94 | [9] |
| PS(l-Val-DPEN) | 30 | Toluene | 75 | 96 | 13 | - | [19] |
Visualizations
Diagram 1: Synthetic Pathway for Chiral Octalin Intermediate
Caption: Synthetic pathway to a chiral octalin intermediate.
Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Diagram 3: Experimental Workflow for Chiral Octalin Synthesis
Caption: General experimental workflow for chiral octalin synthesis.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. About: Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion [dbpedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 11. ymcindia.com [ymcindia.com]
- 12. ymcamerica.com [ymcamerica.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Racemization - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tanzawaic Acid B and Other Natural Bacterial Conjugation Inhibitors
Bacterial conjugation is a primary mechanism for the horizontal gene transfer of antibiotic resistance genes, posing a significant threat to global health. The discovery of compounds that can inhibit this process, known as conjugation inhibitors (COINs), offers a promising strategy to mitigate the spread of resistance. This guide provides a detailed comparison of Tanzawaic acid B, a potent natural COIN, with other naturally derived inhibitors, supported by experimental data and methodologies for an audience of researchers, scientists, and drug development professionals.
This compound: A Profile
Tanzawaic acids A and B are natural compounds first identified from the fungus Penicillium citrinum[1]. They emerged as top candidates in a screening of over 1,600 natural compounds for their ability to inhibit bacterial conjugation[2][3].
-
Source: Penicillium citrinum and Penicillium steckii[1].
-
Mechanism of Action: While the precise molecular target is still under investigation, many unsaturated fatty acids, the class to which Tanzawaic acids belong, are known to inhibit conjugative ATPases that power DNA transport and pilus biogenesis[4][5][6].
-
Inhibitory Spectrum: Tanzawaic acids A and B are particularly effective against IncW and IncFII conjugative systems. They show moderate effects on IncFI, IncI, IncL/M, IncX, and IncH plasmid groups, but are ineffective against IncN and IncP plasmids[2][3][6].
-
Key Advantage: A significant advantage of Tanzawaic acids is their reduced toxicity to bacterial, fungal, and human cells when compared to many synthetic inhibitors, making them viable candidates for use in complex biological environments[1][2][3].
Quantitative Performance Data
The inhibitory effects of this compound and other natural compounds have been quantified in various studies. The table below summarizes key performance metrics.
| Inhibitor | Natural Source | Target Plasmids | Concentration | Effect on Conjugation Frequency | Reference |
| This compound | Penicillium fungus | IncW, IncFII | 0.4 mM | Reduced to 2% of control | [3] |
| Dehydrocrepninic Acid (DHCA) | Tropical Plant Seeds | IncF, IncW | Not specified | 100-fold reduction | [4][5] |
| Sage Essential Oil (in NLCs) | Salvia officinalis | Broad-host-range | 0.39 mg/mL | 75 to 124-fold reduction | [4] |
| Olibanum Essential Oil (in NLCs) | Boswellia species | Broad-host-range | 0.39 mg/mL | 4 to 11-fold reduction | [4] |
| Unsaturated Fatty Acids (general) | Various | IncF, IncW | Not specified | Potent inhibition | [5][6] |
*NLCs: Nanostructured Lipid Carriers
Signaling Pathways and Experimental Workflows
Visualizing the complex processes of bacterial conjugation and the methods to study its inhibition is crucial for understanding the action of these compounds.
Caption: Mechanism of bacterial conjugation and inhibitor action.
Caption: Workflow for a bacterial conjugation inhibition assay.
Experimental Protocols
Accurate evaluation of conjugation inhibitors relies on standardized and reproducible experimental protocols. Below is a detailed methodology for a typical bacterial conjugation inhibition assay.
Protocol: Mating Assay for Conjugation Inhibition
This protocol is adapted from methodologies used in the screening and characterization of COINs[4][7][8].
1. Preparation of Bacterial Strains:
-
Donor Strain: An E. coli strain carrying a conjugative plasmid (e.g., R388, an IncW plasmid) with a selectable antibiotic resistance marker (e.g., kanamycin resistance).
-
Recipient Strain: An E. coli strain with a different selectable marker (e.g., sodium azide resistance) to distinguish it from the donor[8].
-
Culture Conditions: Grow donor and recipient strains separately in Luria-Bertani (LB) broth overnight at 37°C with appropriate antibiotics to maintain the plasmids and markers.
2. Mating Experiment:
-
Subculture the overnight cultures in fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Wash the cells by centrifuging the cultures, removing the supernatant, and resuspending the pellets in fresh LB medium to remove residual antibiotics[7].
-
Adjust the cell densities. Mix donor and recipient strains, typically at a ratio of 1:4, in a microcentrifuge tube[4].
-
Aliquot the mating mixture into separate tubes. To each tube, add the test inhibitor (e.g., this compound) at the desired final concentration. Include a control tube with no inhibitor.
-
Incubate the mixtures for a set period (e.g., 3 hours) at 37°C to allow conjugation to occur[4]. The incubation can be done in liquid culture with gentle shaking or on a filter placed on an agar plate[7].
3. Selection and Quantification of Transconjugants:
-
Stop the conjugation reaction by vigorous vortexing and placing the tubes on ice[7].
-
Prepare serial dilutions of each mating mixture in a sterile saline solution (0.85% NaCl).
-
Plate the dilutions onto selective agar plates. To count transconjugants, use plates containing the antibiotics for both the recipient strain and the conjugative plasmid.
-
Plate dilutions on separate selective media to count the total number of donor and recipient cells.
-
Incubate the plates overnight at 37°C.
4. Data Analysis:
-
Count the colonies on each plate to determine the Colony-Forming Units per milliliter (CFU/mL).
-
Calculate the conjugation frequency using the formula:
-
Conjugation Frequency = (Number of Transconjugants / Number of Donors)
-
-
Determine the percentage of inhibition by comparing the conjugation frequency in the presence of the inhibitor to the control.
Protocol: High-Throughput Fluorescence-Based Assay
For large-scale screening, a high-throughput conjugation (HTC) assay is often employed[5][6][9].
-
Principle: A fluorescent reporter gene, such as Green Fluorescent Protein (GFP), is placed on the conjugative plasmid under the control of a promoter that is only active in the recipient strain.
-
Procedure: Donor and recipient strains are mixed in microtiter plates with the library of test compounds.
-
Readout: After incubation, the fluorescence emitted by the transconjugant cells is measured using a plate reader. The total cell density is measured by optical density (OD)[5][6].
-
Analysis: The conjugation frequency is estimated as the ratio of fluorescence to the total cell density (OD). This method allows for the rapid screening of thousands of compounds to identify potential COINs[9].
References
- 1. popsci.com [popsci.com]
- 2. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 4. Interference with Bacterial Conjugation and Natural Alternatives to Antibiotics: Bridging a Gap [mdpi.com]
- 5. Conjugation Inhibitors and Their Potential Use to Prevent Dissemination of Antibiotic Resistance Genes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Conjugation Inhibitors and Their Potential Use to Prevent Dissemination of Antibiotic Resistance Genes in Bacteria [frontiersin.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Tanzawaic Acid B and Synthetic Anti-inflammatory Drugs
For Immediate Release
A comprehensive review of available preclinical data reveals that Tanzawaic acid B, a natural compound isolated from Penicillium species, demonstrates notable anti-inflammatory properties. This comparison guide provides an objective analysis of its efficacy against established synthetic anti-inflammatory drugs, including corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound and its derivatives exhibit anti-inflammatory effects by inhibiting key mediators of inflammation, such as nitric oxide (NO), and modulating inflammatory signaling pathways, primarily the NF-κB pathway. While direct comparative studies are limited, preclinical data allows for a preliminary assessment of its potency relative to synthetic drugs like dexamethasone, ibuprofen, and celecoxib.
Efficacy in Nitric Oxide Inhibition
A common in vitro model for assessing anti-inflammatory activity involves stimulating macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting this response.
| Compound | Cell Line | IC50 (µM) | Drug Class |
| This compound | BV-2 | 42.5[1] | Natural Product |
| Tanzawaic acid A (derivative) | BV-2 | 7.1[1] | Natural Product |
| Tanzawaic acid A (derivative) | RAW 264.7 | 27.0[1] | Natural Product |
| Dexamethasone | RAW 264.7 | ~88.17 | Corticosteroid |
| Ibuprofen | RAW 264.7 | >400* | NSAID |
| Celecoxib | RAW 264.7 | >20** | NSAID (COX-2 inhibitor) |
*Significant reduction in NO levels observed at 200 µM and 400 µM, suggesting an IC50 value above these concentrations.[2] **Significant inhibition of NO synthesis observed at 20 µM in combination with DHA.
Mechanisms of Action: A Comparative Overview
Tanzawaic Acid Derivatives:
The anti-inflammatory effects of Tanzawaic acid derivatives are largely attributed to the inhibition of the NF-κB signaling pathway. This is achieved by preventing the degradation of IκBα, an inhibitory protein, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][3] This ultimately leads to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The potential effects of this compound on the MAPK signaling pathway, another crucial inflammatory cascade, are yet to be fully elucidated.
Synthetic Anti-inflammatory Drugs:
-
Corticosteroids (e.g., Dexamethasone): These drugs exert their potent anti-inflammatory effects through multiple mechanisms. They can upregulate the expression of anti-inflammatory proteins and, importantly, inhibit the NF-κB pathway by increasing the synthesis of IκBα. Dexamethasone also interferes with the MAPK signaling pathway, contributing to its broad anti-inflammatory profile.
-
NSAIDs (e.g., Ibuprofen, Celecoxib): The primary mechanism of traditional NSAIDs like ibuprofen is the non-selective inhibition of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. Celecoxib is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with COX-1 inhibition. While their main target is the COX pathway, some studies suggest that NSAIDs can also modulate the NF-κB and MAPK pathways, although this is not their primary mode of action.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known and putative points of intervention for this compound and synthetic anti-inflammatory drugs within the NF-κB and MAPK signaling pathways.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: Overview of the MAPK signaling pathway and potential inhibition.
Experimental Protocols
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, synthetic drugs) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (solvent only) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation should also be included.
-
Incubation: Incubate the plates for 18-24 hours.
-
Griess Assay: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Prepare a sodium nitrite standard curve by serial dilutions of a stock solution. c. Add 100 µL of Griess Reagent (freshly mixed 1:1 ratio of Component A and Component B) to each 100 µL of supernatant and the nitrite standards in a new 96-well plate. d. Incubate at room temperature for 10-15 minutes, protected from light. e. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value using a suitable software.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
Test compound
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound followed by the inflammatory stimulus for a specified duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membrane with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic fluorescence to determine the extent of nuclear translocation.
Conclusion and Future Directions
Further research is warranted to:
-
Establish the IC50 values of this compound and a wider range of synthetic anti-inflammatory drugs for the inhibition of various inflammatory mediators (e.g., prostaglandins, cytokines) in multiple cell types.
-
Elucidate the detailed molecular interactions of this compound with the components of the NF-κB and MAPK signaling pathways.
-
Evaluate the in vivo efficacy and safety profile of this compound in animal models of inflammation.
Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Anti-conjugative Potency of Tanzawaic Acid B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The horizontal transfer of antibiotic resistance genes through bacterial conjugation poses a significant threat to global health. The discovery and validation of novel conjugation inhibitors are paramount in the fight against multidrug-resistant bacteria. This guide provides a comprehensive comparison of Tanzawaic acid B, a naturally derived polyketide, with other known conjugation inhibitors. We delve into its mechanism of action, supported by experimental data, and provide detailed protocols for key validation assays to facilitate further research and development in this critical area.
Mechanism of Action: Targeting the Engine of Conjugation
This compound exerts its inhibitory effect by targeting a crucial component of the bacterial conjugation machinery: the Type IV Secretion System (T4SS). This intricate molecular machine is responsible for the transfer of genetic material, primarily plasmids, from a donor to a recipient bacterium.
At the heart of the T4SS's energy-intensive processes lies the traffic ATPase, TrwD (a VirB11 homolog). This enzyme provides the necessary energy for the assembly of the conjugative pilus and the subsequent translocation of the DNA-relaxase complex. This compound, along with other unsaturated fatty acids, acts as a non-competitive inhibitor of TrwD.[1][2]
These inhibitors are believed to bind to a site on TrwD comprising its N-terminal domain and a flexible linker region. This binding event restricts the conformational changes required for ATP hydrolysis, effectively shutting down the power supply to the conjugation apparatus and halting the transfer of genetic material.
Caption: The Type IV Secretion System and the inhibitory action of this compound.
Comparative Efficacy of Conjugation Inhibitors
This compound has demonstrated significant potential as a conjugation inhibitor. Its efficacy has been evaluated alongside other well-characterized inhibitors, primarily other fatty acids. While direct side-by-side IC50 comparisons from a single study are limited, the available data allows for a robust comparative analysis.
| Compound | Type | Target | IC50 / Inhibition Concentration | Reference |
| This compound | Natural Polyketide | TrwD ATPase | 0.4 mM (98% inhibition of R388 conjugation) | [3] |
| 2-Hexadecynoic acid (2-HDA) | Synthetic Alkynoic Fatty Acid | TrwD ATPase | ~50 µM (IC50 for R1drd19 conjugation) | [4] |
| Linoleic acid | Natural Unsaturated Fatty Acid | TrwD ATPase | Potency similar to Tanzawaic acids | [3] |
| Oleic acid | Natural Unsaturated Fatty Acid | TrwD ATPase | Potency similar to Tanzawaic acids | [3] |
It is noteworthy that Tanzawaic acids A and B have shown potent inhibition of IncW and IncFII conjugative systems.[3] Their activity extends to a lesser degree against IncFI, IncI, IncL/M, IncX, and IncH incompatibility groups, while IncN and IncP plasmids remain unaffected.[3] An important advantage of Tanzawaic acids is their reduced toxicity to bacterial, fungal, and human cells when compared to some synthetic inhibitors, making them attractive candidates for further development.[3]
Experimental Protocols
To facilitate the validation and further investigation of this compound and other potential conjugation inhibitors, detailed methodologies for key experiments are provided below.
High-Throughput Fluorescence-Based Conjugation Inhibition Assay
This assay provides a quantitative measure of conjugation frequency and is amenable to high-throughput screening of potential inhibitors.
Caption: Workflow for a high-throughput fluorescence-based conjugation inhibition assay.
Materials:
-
Donor strain: E. coli carrying a conjugative plasmid (e.g., R388) engineered to express a fluorescent reporter gene (e.g., Green Fluorescent Protein, GFP) under the control of an inducible promoter (e.g., Ptac). The donor strain should also carry an antibiotic resistance marker.
-
Recipient strain: E. coli strain resistant to a different antibiotic and capable of inducing the reporter gene expression (e.g., expressing the LacI repressor for a Ptac promoter).
-
Luria-Bertani (LB) broth and agar plates.
-
Appropriate antibiotics for selection.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Microplate reader capable of measuring fluorescence and optical density.
Procedure:
-
Culture Preparation: Inoculate single colonies of donor and recipient strains into LB broth with their respective antibiotics and grow overnight at 37°C with shaking. The following day, dilute the overnight cultures into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent.
-
Mating Assay: In a 96-well plate, mix the donor and recipient cultures (e.g., in a 1:1 ratio) with the test compounds at various concentrations. Include positive (no compound) and negative (no donor or no recipient) controls.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours) to allow conjugation to occur.
-
Induction and Measurement: Add the inducer (e.g., IPTG) to each well to induce the expression of the fluorescent reporter in the transconjugant cells. After an appropriate induction period (e.g., 1-2 hours), measure the fluorescence (e.g., excitation at 485 nm and emission at 528 nm for GFP) and the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Calculate the conjugation frequency by normalizing the fluorescence signal to the cell density (Fluorescence/OD600). Determine the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value can then be calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro TrwD ATPase Activity Assay
This biochemical assay directly measures the effect of inhibitors on the enzymatic activity of the TrwD ATPase.
Materials:
-
Purified TrwD protein.
-
ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2).
-
Test compounds.
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified TrwD protein, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Stop the reaction and add the phosphate detection reagent to each well. This reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: The amount of phosphate released is proportional to the ATPase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
Conclusion
This compound represents a promising natural product-based inhibitor of bacterial conjugation. Its specific targeting of the TrwD ATPase, coupled with its favorable toxicity profile, makes it a compelling lead for the development of novel anti-resistance agents. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the potential of this compound and to accelerate the discovery of new strategies to combat the spread of antibiotic resistance.
References
- 1. pnas.org [pnas.org]
- 2. Conjugation inhibitors compete with palmitic acid for binding to the conjugative traffic ATPase TrwD, providing a mechanism to inhibit bacterial conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Tanzawaic Acids: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tanzawaic acid B derivatives, detailing their structure-activity relationships (SAR) in key biological pathways. Experimental data is presented to offer an objective analysis of their potential as therapeutic agents.
Tanzawaic acids, a family of polyketide natural products isolated from fungi of the Penicillium genus, have garnered significant interest in the scientific community due to their diverse biological activities.[1][2] These compounds, characterized by a polysubstituted octalin skeleton, have shown promise as anti-inflammatory, protein tyrosine phosphatase 1B (PTP1B) inhibitory, antifungal, and antibacterial agents.[2][3][4] This guide synthesizes the current understanding of the SAR of Tanzawaic acid derivatives, providing a comparative analysis of their performance in various biological assays.
Comparative Biological Activity of Tanzawaic Acid Derivatives
The following tables summarize the quantitative data on the inhibitory activities of various Tanzawaic acid derivatives. These tables highlight how modifications to the core structure influence their biological efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of Tanzawaic acid derivatives has been primarily evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.[3][4] Overproduction of NO is a key factor in the inflammatory process, making its inhibition a critical target for anti-inflammatory therapies.
| Compound | Cell Line | IC50 (µM) for NO Inhibition |
| Tanzawaic acid A | BV-2 | 7.1[3][5] |
| RAW 264.7 | 27.0[3] | |
| This compound | BV-2 | 42.5[3][5] |
| Tanzawaic acid C | RAW 264.7 | Strong inhibition (IC50 not specified)[4] |
| 2E,4Z-Tanzawaic acid D | BV-2 | 37.8[3][5] |
| Tanzawaic acid K | RAW 264.7 | Moderate inhibition at 100 µg/mL[4] |
| Tanzawaic acid Q | RAW 264.7 | Strong inhibition (IC50 not specified)[4] |
From this data, Tanzawaic acid A exhibits the most potent anti-inflammatory activity in BV-2 cells. The position of hydroxyl groups and the presence of a carboxyl group have been suggested as key structural features for the anti-inflammatory activity of tanzawaic acids.[4]
PTP1B Inhibitory Activity
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. Several Tanzawaic acid derivatives have demonstrated notable inhibitory activity against PTP1B.
| Compound | IC50 (µM) for PTP1B Inhibition |
| Tanzawaic acid A | 8.2[3] |
| This compound | 8.2[3] |
Both Tanzawaic acid A and B show significant and identical inhibitory activity against PTP1B, suggesting that the core structure is crucial for this bioactivity.
Antifungal and Antibacterial Activity
While a comprehensive comparative table for antifungal and antibacterial activities is challenging to construct due to varied methodologies and tested organisms across studies, key findings indicate the potential of this class of compounds.
-
Antifungal Activity: Structure-activity relationship studies of synthetic Tanzawaic acid A analogs have revealed that modifications to the side chain and/or the C8-methyl group can lead to more potent and selective inhibitory activity against Rhizopus oryzae, a fungus responsible for mucormycosis infections.[6]
-
Antibacterial Activity: Tanzawaic acids A and B have been identified as inhibitors of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance.[7] They have shown specific inhibitory effects against IncW and IncFII conjugative systems.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages or microglial cells stimulated by LPS.
-
Cell Culture: RAW 264.7 or BV-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Assay
This enzymatic assay determines the inhibitory effect of a compound on the activity of PTP1B.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., Tris-HCl), a substrate (e.g., p-nitrophenyl phosphate, pNPP), and the PTP1B enzyme.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Enzyme Reaction: The reaction is initiated by the addition of the PTP1B enzyme and incubated at a specific temperature (e.g., 37°C) for a set time.
-
Reaction Termination: The reaction is stopped by adding a strong base (e.g., NaOH).
-
Product Measurement: The amount of p-nitrophenol produced from the hydrolysis of pNPP is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Structure-Activity Relationship Studies
The following diagrams illustrate the general workflow of SAR studies and a hypothetical signaling pathway that could be modulated by Tanzawaic acid derivatives.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Hypothetical signaling pathway for Tanzawaic acid derivatives' anti-inflammatory action.
References
- 1. Structure-activity relationship studies of tanzawaic acid A, an antifungal agent against Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 4. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Tanzawaic Acid B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies used to identify and validate the cellular targets of Tanzawaic acid B, a natural product with promising therapeutic potential. By objectively comparing its performance with alternative compounds and detailing the experimental protocols, this guide serves as a valuable resource for researchers investigating its mechanism of action and developing novel therapeutics.
Executive Summary
This compound, a polyketide isolated from Penicillium species, has demonstrated a range of biological activities, including anti-inflammatory, antibacterial (specifically as a bacterial conjugation inhibitor), and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. While its therapeutic potential is evident, the precise cellular targets mediating these effects are still under active investigation. This guide summarizes the current understanding of this compound's cellular targets, the experimental approaches used for their identification and validation, and a comparison with other molecules exhibiting similar functionalities.
Data Presentation: Comparative Analysis of this compound and Alternative Compounds
The following table summarizes the quantitative data on the inhibitory activities of this compound and comparable compounds against their respective targets. This allows for a direct comparison of their potency and selectivity.
| Compound | Target/Activity | Assay Type | IC50 Value | Reference |
| This compound | PTP1B Inhibition | In vitro enzyme assay | 8.2 µM | [1] |
| Bacterial Conjugation Inhibition (IncW plasmid R388) | Plate-conjugation assay | ~100-fold inhibition at 0.4 mM | [2][3] | |
| Nitric Oxide (NO) Production Inhibition (LPS-stimulated BV-2 cells) | Griess assay | 42.5 µM | [1] | |
| Ertiprotafib | PTP1B Inhibition | In vitro enzyme assay | Not specified (prodrug) | [4] |
| Oleanolic Acid | PTP1B Inhibition | In vitro enzyme assay | 3.1 µM | Not found in search results |
| Salvianolic acid B | PTP1B Inhibition | In vitro enzyme assay | 23.35 µM | [5] |
| 2-Hexadecynoic acid (2-HDA) | Bacterial Conjugation Inhibition | Not specified | Not specified | |
| Linoleic Acid | Bacterial Conjugation Inhibition | Not specified | Not specified | |
| Tannic Acid | IL-6/STAT3/CFB pathway (anti-inflammatory) | Not specified | Not specified | [6] |
Identifying and Validating the Cellular Targets of this compound
The identification of direct cellular targets for natural products like this compound is a critical step in understanding their mechanism of action. Modern label-free techniques have become instrumental in this process, overcoming the limitations of traditional affinity-based methods that require chemical modification of the natural product.[2][7][8]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.[4]
-
Identified Target: Protein Tyrosine Phosphatase 1B (PTP1B)
-
Validation: Tanzawaic acids A and B have been identified as inhibitors of PTP1B.[1] The validation was primarily conducted through in vitro enzyme activity assays, which measure the ability of the compound to inhibit the dephosphorylation of a substrate by PTP1B.[1]
Alternative PTP1B Inhibitors:
A wide array of natural products, including flavonoids, terpenoids, and alkaloids, have been investigated as PTP1B inhibitors.[7][8] For instance, salvianolic acid B, a polyphenolic compound, was identified as a non-competitive inhibitor of PTP1B with an IC50 value of 23.35 µM.[5] Validation of its activity involved enzyme kinetic experiments and molecular docking to understand the binding mode.[5]
Experimental Protocol: In Vitro PTP1B Inhibition Assay
A typical protocol for assessing PTP1B inhibition involves:
-
Enzyme and Substrate Preparation: Recombinant human PTP1B and a synthetic phosphopeptide substrate (e.g., pNPP) are prepared in an appropriate assay buffer.
-
Compound Incubation: PTP1B is pre-incubated with varying concentrations of this compound or a control inhibitor for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Signal Detection: The dephosphorylation of the substrate is measured, often through a colorimetric or fluorescent signal.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathway
Caption: Inhibition of PTP1B by this compound.
Bacterial Conjugation Inhibition
Bacterial conjugation is a primary mechanism for the spread of antibiotic resistance genes.[2][9] Inhibitors of this process are of great interest in combating multidrug-resistant bacteria.
-
Proposed Target: Traffic ATPase TrwD (a VirB11 homolog)
-
Validation Status: While Tanzawaic acids A and B have been shown to inhibit bacterial conjugation, particularly of IncW and IncFII plasmids, the direct cellular target has not been definitively validated for these specific compounds.[2][3][9] However, studies on other unsaturated fatty acid-based conjugation inhibitors have identified the traffic ATPase TrwD as the molecular target. These inhibitors are believed to compete with endogenous fatty acids, like palmitic acid, for binding to TrwD, thereby disrupting its function in pilus biogenesis and DNA transfer. Further studies are required to confirm if this compound directly binds to and inhibits TrwD.
Alternative Bacterial Conjugation Inhibitors:
Unsaturated fatty acids such as linoleic acid and 2-hexadecynoic acid (2-HDA) are known inhibitors of bacterial conjugation that target the TrwD ATPase.
Experimental Protocol: Target Validation using Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is a label-free method to identify protein targets of small molecules.[10][11][12]
-
Cell Lysis: Bacterial cells expressing the target plasmid are lysed to obtain a total protein extract.
-
Compound Incubation: The lysate is incubated with this compound or a vehicle control.
-
Protease Digestion: A protease (e.g., pronase) is added to the lysates. Proteins that are stabilized by binding to the small molecule will be more resistant to digestion.
-
SDS-PAGE and Western Blot: The digested samples are separated by SDS-PAGE, and the abundance of the putative target protein (e.g., TrwD) is assessed by Western blotting using a specific antibody. Increased band intensity in the presence of the compound suggests a direct interaction.
Experimental Workflow
Caption: DARTS experimental workflow.
Anti-Inflammatory Activity
Tanzawaic acid derivatives have been shown to inhibit the production of inflammatory mediators.[1]
-
Proposed Target Pathway: IL-6/STAT3 Signaling Pathway
-
Validation Status: The anti-inflammatory effects of some Tanzawaic acid derivatives have been linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] One study on the related compound, tannic acid, suggests that the anti-inflammatory effects could be mediated through the inhibition of the IL-6/STAT3/CFB pathway.[6] However, the direct molecular target of this compound within this pathway has not been identified. Validation has been based on observing the downstream effects, such as reduced phosphorylation of STAT3, rather than direct binding to a specific protein.[6]
Alternative Anti-inflammatory Compounds Targeting IL-6/STAT3:
Numerous small molecules and biologics are being developed to target the IL-6/JAK/STAT3 pathway for the treatment of inflammatory diseases and cancer.[13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[15][16]
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the putative target protein (e.g., STAT3) remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding and stabilization.
Logical Relationship for Target Validation
Caption: Logical flow for target validation.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive natural product with multiple potential therapeutic applications. The inhibition of PTP1B is the most directly validated cellular activity to date. The roles of this compound in inhibiting bacterial conjugation and inflammation are well-documented at a phenotypic level, with strong evidence pointing towards the TrwD ATPase and the IL-6/STAT3 signaling pathway as likely targets, respectively.
Future research should focus on definitively validating these proposed targets through direct binding assays such as CETSA, DARTS, and affinity purification-mass spectrometry. The recent total synthesis of this compound will be instrumental in these efforts, as it allows for the generation of chemical probes and analogs for structure-activity relationship studies.[17][18] A thorough understanding of its molecular interactions will be crucial for the successful development of this compound and its derivatives as next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Webinar - Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 9. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]
- 11. pnas.org [pnas.org]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pelagobio.com [pelagobio.com]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. First Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the toxicity of Tanzawaic acid B and synthetic inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of the natural product Tanzawaic acid B and representative synthetic inhibitors, focusing on their effects on various cell lines and their underlying mechanisms of action. This objective comparison is supported by available experimental data to aid in the evaluation of these compounds for further research and development.
Executive Summary
This compound, a polyketide of fungal origin, and its derivatives have demonstrated a range of biological activities, including anti-inflammatory and weak cytotoxic effects. In contrast, synthetic inhibitors targeting specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways, are potent anticancer agents, though often accompanied by significant toxicity. This guide presents a side-by-side comparison of their toxicity profiles based on published in vitro data, details the experimental methodologies used for these assessments, and visualizes the distinct signaling pathways they modulate.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the toxicity of this compound and two representative synthetic inhibitors: Erlotinib (an EGFR inhibitor) and Pictilisib (a PI3K inhibitor). It is important to note that the data presented is compiled from different studies and, therefore, direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, including cell lines and assay durations.
| Compound | Type | Target/Reported Activity | Cell Line | Assay | IC50 Value | Citation |
| Tanzawaic Acid A | Natural Product | Anti-inflammatory (NO production inhibition) | RAW 264.7 (murine macrophage) | Griess Assay | 27.0 µM | [1] |
| This compound derivative (2E,4Z-tanzawaic acid D) | Natural Product | Anti-inflammatory (NO production inhibition) | BV-2 (murine microglial) | Griess Assay | 37.8 µM | [1] |
| This compound | Natural Product | Anti-inflammatory (NO production inhibition) | BV-2 (murine microglial) | Griess Assay | 42.5 µM | [1] |
| Tanzawaic Acid A | Natural Product | Weak Cytotoxicity | HeLaS3 (human cervical cancer) | Not Specified | >185 µM | [2] |
| Hatsusamides C-D (Tanzawaic acid derivatives) | Natural Product | Weak Cytotoxicity | A549 (human lung cancer) | Not Specified | >10 µM | [3] |
| Erlotinib | Synthetic Inhibitor | EGFR Inhibition | A549 (human lung cancer) | MTT Assay | ~23 µmol/L | [4] |
| Pictilisib | Synthetic Inhibitor | PI3K Inhibition | Multiple Cancer Cell Lines | CellTiter-Glo | Varies (nM to µM range) | [5][6] |
Experimental Protocols
The following section details a standard methodology for determining the cytotoxic effects of compounds like this compound and synthetic inhibitors using a colorimetric cell viability assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This common assay is used to assess cell metabolic activity, which is an indicator of cell viability.[7]
1. Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7, or HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (this compound or synthetic inhibitor) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[7]
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium from the wells.
-
Add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background).[7]
5. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization
The following diagrams illustrate the distinct signaling pathways affected by this compound and the selected synthetic inhibitors.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights into Oxidative Stress and Apoptosis Mediated by Tannic Acid in Human Liver Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Tanzawaic Acid B's Bioactivity: A Comparative Guide for Researchers
A comprehensive analysis of Tanzawaic acid B's performance across various cell lines reveals its potential as a multi-faceted therapeutic agent. This guide provides a comparative overview of its anti-inflammatory, cytotoxic, and antibacterial activities, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound, a polyketide of fungal origin, has demonstrated a range of biological activities. This guide synthesizes available data to offer a clear comparison of its efficacy in different cellular contexts, alongside alternative compounds, to aid in the evaluation of its therapeutic potential.
Comparative Bioactivity of this compound and Derivatives
The bioactivity of this compound and its related compounds varies significantly across different cell lines and assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for its key biological effects.
Anti-inflammatory Activity
This compound and its analogs exhibit potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in immune cells.
| Compound | Cell Line | Bioactivity | IC50 (µM) |
| This compound | BV-2 (microglial cells) | NO Production Inhibition | 42.5[1][2] |
| Tanzawaic acid A | BV-2 (microglial cells) | NO Production Inhibition | 7.1[1][2] |
| Tanzawaic acid A | RAW 264.7 (macrophages) | NO Production Inhibition | 27.0[1][2] |
| 2E,4Z-tanzawaic acid D | BV-2 (microglial cells) | NO Production Inhibition | 37.8[1][2] |
Cytotoxic Activity
The cytotoxic effects of tanzawaic acid derivatives have been evaluated in several cancer cell lines. Data for this compound itself is limited in the public domain, but related compounds show moderate activity.
| Compound | Cell Line | IC50 (µM) |
| Citriquinochroman | L5178Y (murine lymphoma) | 6.1[3] |
| Unnamed Tanzawaic Derivative | HeLa S3, A549, Panc1, HT29, H1299 | 15.0, 13.7, 12.9, 6.8, 18.7[3] |
Bacterial Conjugation Inhibition
This compound has been identified as an inhibitor of bacterial conjugation, a key mechanism for the spread of antibiotic resistance. Its efficacy is comparable to other known unsaturated fatty acid inhibitors.
| Compound | Target | Bioactivity | IC98 (mM) |
| This compound | R388 plasmid conjugation in E. coli | Inhibition of Conjugation | ~0.4[4] |
| 2-hexadecynoic acid (2-HDA) | R388 plasmid conjugation in E. coli | Inhibition of Conjugation | 0.3[5] |
| Linoleic acid | IncX4 plasmid conjugation in E. coli | Inhibition of Conjugation | Dose-dependent |
| α-linolenic acid | IncX4 plasmid conjugation in E. coli | Inhibition of Conjugation | Dose-dependent |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling pathway in macrophages upon stimulation by lipopolysaccharide (LPS). This leads to the downregulation of pro-inflammatory enzymes and cytokines.
Bacterial Conjugation Inhibition Workflow
This compound, as an unsaturated fatty acid, is thought to inhibit bacterial conjugation by targeting the TrwD ATPase of the Type IV secretion system (T4SS), which is essential for pilus biogenesis and DNA transfer.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.[6]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This protocol details the measurement of nitric oxide production in RAW 264.7 macrophages to assess the anti-inflammatory activity of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[7]
-
Compound and LPS Treatment: Treat the cells with different concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[7][8]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[7][8]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Bacterial Conjugation Inhibition Assay
This protocol describes a method to evaluate the inhibition of plasmid transfer between E. coli strains by this compound.
-
Strain Preparation: Grow donor E. coli (containing the conjugative plasmid) and recipient E. coli strains overnight.
-
Mating Assay: Mix equal amounts of donor and recipient cells in LB broth. Add different concentrations of this compound.[9]
-
Incubation: Incubate the mating mixture for 6 hours at 37°C in a 96-well plate.[9]
-
Selection of Transconjugants: Plate the conjugation mixture on selective agar plates containing antibiotics to select for recipient cells that have received the plasmid (transconjugants).[9]
-
Quantification: Count the number of transconjugant colonies after overnight incubation.
-
Data Analysis: Calculate the conjugation frequency and the percentage of inhibition at different concentrations of this compound.
References
- 1. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.kopri.re.kr [repository.kopri.re.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 5. Synthetic Fatty Acids Prevent Plasmid-Mediated Horizontal Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Antibiotics Promote Escherichia coli-Pseudomonas aeruginosa Conjugation through Inhibiting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Plasmid-Inhibiting Power of Tanzawaic Acid B: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tanzawaic acid B's efficacy in inhibiting specific plasmid types, supported by experimental data and detailed protocols. As the threat of antibiotic resistance escalates, targeting plasmid-mediated gene transfer offers a promising strategy to curtail the spread of resistance genes.
This compound, a naturally occurring polyketide, has emerged as a potent inhibitor of bacterial conjugation, the primary mechanism for the horizontal transfer of plasmids.[1] This guide delves into the specifics of its inhibitory action, compares it with other plasmid curing and inhibition methods, and provides the necessary experimental framework for its evaluation.
Performance Evaluation of this compound
This compound exhibits a selective inhibitory effect on different plasmid incompatibility (Inc) groups. Its primary targets are IncW and IncFII conjugative systems, where it demonstrates significant efficacy.[1][2] The inhibitory effects on a range of plasmid types are summarized below.
| Plasmid Incompatibility Group | Prototype Plasmid | Conjugation Frequency Inhibition |
| High Inhibition | ||
| IncW | R388 | ~100-fold |
| IncFII | R100-1 | ~100-fold |
| Moderate Inhibition | ||
| IncFI | pOX38 | 10% to 50% |
| IncI | R64drd11 | 10% to 50% |
| IncL/M | pCTX-M3 | 10% to 50% |
| IncX | R6K | 10% to 50% |
| IncH | drR27 | 10% to 50% |
| No Inhibition | ||
| IncN | Unaffected | |
| IncP | Unaffected |
Data sourced from studies on the effect of 0.4 mM this compound on conjugation frequency.[1]
Mechanism of Action
While the precise molecular target of this compound is still under investigation, it is understood to function as a conjugation inhibitor (COIN).[1] Evidence suggests that, similar to other unsaturated fatty acids, it may interfere with essential components of the type IV secretion system (T4SS), which is responsible for the transfer of the plasmid DNA from a donor to a recipient bacterium. One proposed mechanism is the competition with natural fatty acids for binding to key proteins, such as the conjugative traffic ATPase TrwD, thereby disrupting the energy-dependent process of DNA transfer.[3]
Proposed inhibitory mechanism of this compound on bacterial conjugation.
Experimental Protocols: Assessing Plasmid Inhibition
This section details the methodology for a bacterial conjugation inhibition assay to quantify the effect of this compound.
Materials and Reagents
-
Bacterial Strains:
-
Donor strain: Escherichia coli carrying a conjugative plasmid with an antibiotic resistance marker (e.g., tetracycline resistance).
-
Recipient strain: Escherichia coli with a chromosomal antibiotic resistance marker (e.g., chloramphenicol resistance) and susceptible to the plasmid's antibiotic.
-
-
Plasmids: Representatives from different incompatibility groups (e.g., IncW, IncFII, IncP).
-
Media:
-
Luria-Bertani (LB) broth and agar.
-
Selective agar plates containing the appropriate antibiotics (e.g., tetracycline, chloramphenicol, and both).
-
-
Reagents:
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Phosphate-buffered saline (PBS).
-
Experimental Workflow
Workflow for bacterial conjugation inhibition assay.
Step-by-Step Procedure
-
Culture Preparation: Inoculate donor and recipient bacterial strains in separate tubes of LB broth (with appropriate antibiotics for the donor) and grow overnight at 37°C with shaking.
-
Mating Assay:
-
Dilute the overnight cultures 1:10 in fresh LB broth.
-
In a microcentrifuge tube, mix the donor and recipient cultures (e.g., in a 1:4 ratio).
-
Prepare parallel setups with different concentrations of this compound and a control with the solvent alone.
-
Incubate the mating mixtures at 37°C for a defined period (e.g., 1-3 hours) without shaking to allow for the formation of mating pairs.
-
-
Selection and Enumeration:
-
After incubation, vortex the tubes to disrupt mating pairs.
-
Prepare serial dilutions of the mating mixtures in sterile PBS.
-
Plate the dilutions on three types of selective agar plates:
-
To count recipient cells: LB agar with the recipient's antibiotic (e.g., chloramphenicol).
-
To count donor cells: LB agar with the donor's plasmid antibiotic (e.g., tetracycline).
-
To count transconjugants: LB agar with both antibiotics (e.g., chloramphenicol and tetracycline).
-
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Calculation of Conjugation Frequency:
-
Count the colony-forming units (CFU) on each plate.
-
Calculate the conjugation frequency (CF) as the number of transconjugants per donor cell.
-
Compare the CF of the this compound-treated samples to the control to determine the percentage of inhibition.
-
Comparison with Alternatives
This compound is one of several strategies being explored to combat plasmid-mediated antibiotic resistance. Below is a comparison with other notable alternatives.
| Method | Mechanism of Action | Advantages | Disadvantages |
| This compound | Inhibition of bacterial conjugation.[1] | Specific to certain plasmid types; low toxicity to host cells.[1][2] | Not effective against all plasmid types.[1] |
| Other Unsaturated Fatty Acids (e.g., linoleic, 2-hexadecynoic acid) | Inhibit bacterial conjugation, likely by targeting the TrwD ATPase.[3][4] | Broad-spectrum inhibition of several plasmid types.[5] | Potential for off-target effects; in vivo efficacy requires further study.[3] |
| TraE Inhibitors | Target the TraE protein, a key component of the type IV secretion system, preventing its dimerization and function.[6] | Highly specific to the T4SS, potentially reducing off-target effects. | Development is in early stages; specificity may be limited to certain T4SS subtypes. |
| CRISPR-Cas Systems | A programmable nuclease (Cas9) is guided to a specific DNA sequence on the plasmid, leading to a double-strand break and subsequent plasmid degradation.[7] | Highly specific and can be engineered to target virtually any plasmid; high curing efficiencies (often 40-100%).[8][7] | Requires delivery of the CRISPR-Cas system into the target bacteria; potential for off-target cleavage. |
| Intercalating Agents (e.g., ethidium bromide) | Interfere with DNA replication, leading to plasmid loss. | Effective against a broad range of plasmids. | High toxicity and mutagenicity, limiting their therapeutic potential.[9] |
Conclusion
This compound presents a compelling case as a targeted inhibitor of specific and clinically relevant plasmid types, particularly IncW and IncFII. Its low toxicity profile makes it an attractive candidate for further development.[2] While alternatives like CRISPR-Cas systems offer high specificity and efficiency, the delivery into pathogenic bacteria remains a significant hurdle.[8][7] For researchers in drug development, this compound and related compounds represent a promising avenue for the discovery of novel anti-plasmid agents that can be used to combat the growing threat of antibiotic resistance. Further investigation into its precise mechanism of action and in vivo efficacy is warranted.
References
- 1. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 2. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-chain fatty acids inhibit bacterial plasmid transfer through conjugation in vitro and in ex vivo chicken tissue explants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsaturated fatty acids are inhibitors of bacterial conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Structural Analysis and Inhibition of TraE from the pKM101 Type IV Secretion System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to combat antimicrobial resistance: anti-plasmid and plasmid curing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Target of Tanzawaic Acid B: A Comparative Guide to Gene Knock-down Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the molecular target of Tanzawaic acid B, a polyketide natural product with a range of biological activities, including anti-inflammatory and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects.[1][2] The definitive molecular target of this compound in human cells remains an area of active investigation. This document outlines a strategy using gene knock-down studies to elucidate and confirm its mechanism of action, a critical step in drug development and translational research.
Introduction to this compound and the Imperative of Target Validation
This compound, originally isolated from the fungus Penicillium citrinum, has demonstrated several interesting bioactivities.[3][4][5] Notably, it has been identified as an inhibitor of bacterial conjugation, suggesting a potential role in combating antibiotic resistance.[6] Furthermore, studies have revealed its anti-inflammatory properties and its ability to inhibit PTP1B, a key regulator in metabolic and inflammatory signaling pathways.[1]
While these findings are promising, the precise molecular target responsible for its effects in human cells is not fully understood. Target validation is a crucial phase in the drug discovery pipeline, providing the necessary evidence to link the engagement of a specific molecular target with a desired therapeutic outcome.[7] Gene knock-down techniques, such as RNA interference (RNAi), offer a powerful approach to functionally interrogate a putative target and validate its role in the observed phenotype.[8][9][10]
This guide will focus on a hypothetical, yet plausible, molecular target for this compound: Protein Tyrosine Phosphatase 1B (PTP1B) , based on its known inhibitory activity.[1] We will compare the cellular effects of this compound in wild-type cells versus cells where PTP1B expression has been silenced.
Experimental Design and Protocols
Key Experimental Workflow
The overall experimental workflow for validating PTP1B as the molecular target of this compound using siRNA is depicted below.
Caption: Experimental workflow for PTP1B gene knock-down and this compound treatment.
Detailed Methodologies
1. Cell Culture:
-
Human cell lines such as HEK293 or HepG2, known to express PTP1B, will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells will be seeded in 6-well or 24-well plates to achieve 60-80% confluency at the time of transfection.[14]
2. siRNA Transfection:
-
A non-targeting (scrambled) siRNA will be used as a negative control.[12]
-
A positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) can be used to optimize transfection efficiency.[12]
-
Lipofectamine RNAiMAX or a similar transfection reagent will be used to deliver the siRNAs into the cells according to the manufacturer's protocol.[14]
-
Transfection efficiency will be monitored, aiming for >80%.[12]
3. This compound Treatment:
-
24-48 hours post-transfection, the cell culture medium will be replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The optimal concentration and treatment duration will be determined from preliminary dose-response experiments.
4. Analysis of Gene and Protein Expression:
-
Quantitative Real-Time PCR (qPCR): To confirm the knock-down of PTP1B at the mRNA level.[12] Total RNA will be extracted, reverse-transcribed to cDNA, and qPCR will be performed using primers specific for PTP1B and a reference gene (e.g., GAPDH).
-
Western Blotting: To verify the reduction of PTP1B protein levels.[8] Cell lysates will be subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against PTP1B and a loading control (e.g., β-actin).
5. Phenotypic Assays:
-
As PTP1B is a negative regulator of the insulin and leptin signaling pathways, and is implicated in inflammatory signaling, a relevant downstream signaling molecule will be assessed. For instance, the phosphorylation status of STAT3 (p-STAT3), which can be dephosphorylated by PTP1B, can be measured by Western blotting.
Data Presentation and Expected Outcomes
The quantitative data from these experiments can be summarized in the following tables for clear comparison.
Table 1: Validation of PTP1B Knock-down
| Treatment Group | PTP1B mRNA Level (relative to control) | PTP1B Protein Level (relative to control) |
| Non-targeting siRNA | 1.0 | 1.0 |
| PTP1B siRNA #1 | ~0.2 | ~0.1 |
| PTP1B siRNA #2 | ~0.3 | ~0.2 |
Table 2: Comparative Effects of this compound on a Downstream Target
| siRNA Transfection | This compound Treatment | p-STAT3 Levels (relative to untreated control) |
| Non-targeting | Vehicle | 1.0 |
| Non-targeting | This compound | > 1.0 (e.g., 2.5) |
| PTP1B siRNA #1 | Vehicle | > 1.0 (e.g., 3.0) |
| PTP1B siRNA #1 | This compound | ~3.0 (no significant change from vehicle) |
| PTP1B siRNA #2 | Vehicle | > 1.0 (e.g., 2.8) |
| PTP1B siRNA #2 | This compound | ~2.8 (no significant change from vehicle) |
Signaling Pathway and Logical Relationship
The proposed mechanism of action of this compound and the rationale for the gene knock-down experiment are illustrated in the signaling pathway diagram below.
Caption: Proposed signaling pathway of this compound via PTP1B inhibition.
Conclusion
The described gene knock-down study provides a robust framework for validating PTP1B as a direct molecular target of this compound. If the cellular effects of this compound are diminished or abolished in cells lacking PTP1B, it provides strong evidence for on-target activity. Conversely, if the effects persist, it would suggest that this compound acts through other molecular targets. This comparative approach is essential for the continued development of this compound as a potential therapeutic agent and for understanding its broader biological implications.
References
- 1. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. First Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 7. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. licorbio.com [licorbio.com]
- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Validating In Vitro Success in Preclinical Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging step. This guide provides a comparative analysis of three widely used anticancer drugs—Vemurafenib, Doxorubicin, and Paclitaxel—to illustrate the validation of in vitro findings in preclinical animal models of disease. We present quantitative data, detailed experimental protocols, and the underlying signaling pathways to offer a comprehensive resource for designing and interpreting translational studies.
Executive Summary
The predictive power of in vitro assays is a cornerstone of modern drug discovery. However, the complex biological environment of a living organism can significantly alter a drug's efficacy. Therefore, rigorous validation in preclinical animal models is paramount before advancing a compound to clinical trials. This guide delves into the in vitro to in vivo translation of three distinct anticancer agents, showcasing how in vitro cytotoxicity data can correlate with in vivo tumor growth inhibition.
Comparative Analysis of In Vitro and In Vivo Efficacy
The following tables summarize the in vitro cytotoxicity and corresponding in vivo efficacy of Vemurafenib, Doxorubicin, and Paclitaxel in relevant cancer models.
Table 1: Vemurafenib Efficacy in BRAF V600E Mutant Melanoma
| Parameter | In Vitro (A375 Cell Line) | In Vivo (A375 Xenograft Model) |
| Metric | IC50 (Concentration for 50% Inhibition) | Tumor Growth Inhibition (TGI) |
| Value | ~0.45 µM[1] | Significant tumor growth inhibition |
| Treatment | 72-hour continuous exposure | 15 mg/kg, administered orally twice daily |
Table 2: Doxorubicin Efficacy in ER+ Breast Cancer
| Parameter | In Vitro (MCF-7 Cell Line) | In Vivo (MCF-7 Xenograft Model) |
| Metric | IC50 | Tumor Volume Reduction |
| Value | ~0.52 µg/mL[2] | Significant reduction in tumor volume |
| Treatment | 48-hour continuous exposure | 5 mg/kg, administered intraperitoneally every 3 days[2] |
Table 3: Paclitaxel Efficacy in Cervical Cancer
| Parameter | In Vitro (HeLa Cell Line) | In Vivo (HeLa Xenograft Model) |
| Metric | IC50 | Tumor Volume and Weight Reduction |
| Value | Data available, though specific IC50 varies | Significant reduction in tumor volume and weight |
| Treatment | 48-hour continuous exposure | Dosing regimens vary in published studies |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
In Vitro Cytotoxicity Assays (General Protocol)
-
Cell Culture: A375, MCF-7, and HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the respective drug (Vemurafenib, Doxorubicin, or Paclitaxel) and incubated for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay. The absorbance is read using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies (General Protocol)
-
Animal Models: Athymic nude mice (4-6 weeks old) are used for these studies.
-
Tumor Cell Implantation: 1-5 million cells (A375, MCF-7, or HeLa) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse. For MCF-7 xenografts, estrogen supplementation is often required for tumor growth.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. Drugs are administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. The study is typically terminated when tumors in the control group reach a predetermined size.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms of a drug is essential for interpreting its biological effects.
Vemurafenib and the MAPK Signaling Pathway
Vemurafenib is a potent inhibitor of the BRAF V600E mutated protein kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] In melanoma cells with this mutation, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Vemurafenib blocks this signaling cascade, resulting in cell cycle arrest and apoptosis.[6][7]
Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase in the MAPK pathway.
Doxorubicin: DNA Intercalation and Apoptosis Induction
Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms.[8] Its primary mode of action involves intercalating into DNA, which inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair.[9] This leads to DNA double-strand breaks, cell cycle arrest, and the induction of apoptosis (programmed cell death).[8][9]
Caption: Doxorubicin intercalates DNA and inhibits Topoisomerase II, leading to apoptosis.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel belongs to the taxane class of chemotherapeutic agents. Its mechanism of action involves binding to the β-tubulin subunit of microtubules, the primary components of the cell's cytoskeleton.[10][11] This binding stabilizes the microtubules, preventing their normal dynamic disassembly, which is crucial for cell division.[10][11] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[11][12]
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
Conclusion
The successful translation of in vitro findings to in vivo models is a multifaceted process that requires careful consideration of experimental design, quantitative endpoints, and the underlying biological mechanisms. The examples of Vemurafenib, Doxorubicin, and Paclitaxel demonstrate that while in vitro assays provide a crucial initial assessment of a compound's potential, validation in preclinical animal models is an indispensable step in the drug development pipeline. By integrating robust in vitro and in vivo studies, researchers can make more informed decisions and increase the likelihood of clinical success.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/ATG7 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Tanzawaic acid B
Disclaimer: This document provides guidance on the safe handling of Tanzawaic acid B based on its chemical properties and general laboratory safety principles. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound has not been identified. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before commencing any work with this compound and consult with their institution's Environmental Health and Safety (EHS) department. The information provided herein is intended to supplement, not replace, institutional safety protocols.
Overview and Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C18H26O2 | [2] |
| Molecular Weight | 274.40 g/mol | [2] |
| Exact Mass | 274.1933 | [2] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Soluble in chloroform (CDCl3) | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [2] |
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a cautious approach to PPE is mandatory. The following recommendations are based on best practices for handling potentially hazardous chemical compounds of unknown toxicity.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Minimum Requirement | Recommended for Higher Risk Operations* |
| Hand Protection | Nitrile gloves (ensure compatibility with solvents used) | Double gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a face shield |
| Skin and Body Protection | Laboratory coat | Chemical-resistant apron over a lab coat |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | Use of a certified chemical fume hood is strongly recommended for all manipulations. If weighing or transferring powder, a NIOSH-approved respirator with an appropriate particulate filter may be necessary if a fume hood is not available. |
*Higher risk operations include handling larger quantities, generating aerosols or dusts, and procedures with a risk of splashing.
Operational Plan: Safe Handling Protocol
This step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Work Area: All manipulations of this compound, especially handling of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
PPE: Before handling the compound, don the appropriate personal protective equipment as outlined in Table 2.
-
Materials: Gather all necessary equipment, including spatulas, glassware, and solvents. Ensure all glassware is clean and dry.
-
Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials, waste bags, and appropriate PPE.
-
-
Handling and Use:
-
Weighing: If working with a solid, carefully weigh the required amount in the chemical fume hood. Use a microbalance with a draft shield if available to prevent the dispersal of powder.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Experimentation: During the experiment, handle all solutions containing this compound with care. Avoid creating aerosols.
-
-
Post-Experiment Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent and water.
-
Waste Disposal: Dispose of all waste as described in the Disposal Plan (Section 4).
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself. Remove gloves last and wash your hands immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
